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ophiopojaponin C

Cat. No.: B2794342
M. Wt: 897.1 g/mol
InChI Key: MQTJXIHSKXORQL-RFMZWHELSA-N
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Description

Ophiopojaponin C is a useful research compound. Its molecular formula is C46H72O17 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H72O17 B2794342 ophiopojaponin C

Properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3/t19-,20+,21+,22-,25-,26-,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43-,44+,45+,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJXIHSKXORQL-RFMZWHELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of ophiopojaponin C?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As a member of the saponin class of compounds, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a detailed overview of the chemical structure, experimental protocols for isolation and analysis, and the current understanding of the biological activities and associated signaling pathways of this compound.

Chemical Structure and Properties

This compound is a complex steroidal glycoside. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Formula: C₄₆H₇₂O₁₇[1]

Molecular Weight: 897.1 g/mol [1]

IUPAC Name: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate[1]

SMILES String: C[C@@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(--INVALID-LINK--OC(=O)C)O[C@@H]7--INVALID-LINK--C)O)O[C@H]8--INVALID-LINK--O)O)O)O[C@H]9--INVALID-LINK--C)O)O)O)C)C">C@HC)OC1[1]

The structure of this compound is characterized by a spirostane-type aglycone with a rearranged A/B ring system, to which a branched oligosaccharide chain is attached.

Spectroscopic Data

The structural elucidation of this compound relies heavily on 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in pyridine-d₅.

Table 1: ¹³C NMR Data for this compound (Aglycone Moiety, 125 MHz, pyridine-d₅) [1]

Carbon No.δc (ppm)Carbon No.δc (ppm)
137.51532.1
231.81681.2
371.81762.9
438.91816.5
5141.21919.4
6121.52041.9
732.22114.7
831.622110.1
950.32331.5
1037.12429.1
1121.12530.4
1239.92666.9
1340.52717.3
1456.2

Table 2: ¹H NMR Data for this compound (Aglycone Moiety, 500 MHz, pyridine-d₅) [1]

ProtonδH (ppm, J in Hz)ProtonδH (ppm, J in Hz)
H-1α1.05 mH-164.85 m
H-1β1.85 mH-171.80 m
H-33.65 mH-180.85 s
H-65.35 br sH-191.03 s
H-210.95 d (6.5)
H-26a3.45 dd (10.5, 4.5)
H-26b3.35 t (10.5)
H-270.78 d (6.0)

Experimental Protocols

Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of steroidal saponins from Ophiopogon japonicus, which can be adapted for this compound.

1. Extraction:

  • Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 75% ethanol at room temperature.

  • The extraction is typically repeated three times to ensure maximum yield.

  • The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.

  • The n-butanol fraction, which is rich in saponins, is collected and concentrated.

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

  • The column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns.

  • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

G A Dried Tubers of Ophiopogon japonicus B 75% Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Petroleum Ether, Chloroform, n-Butanol) C->D E n-Butanol Fraction D->E F Macroporous Resin Column Chromatography E->F G Silica Gel & ODS Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88/TRAF6 NFkB_translocation NF-κB (p65/p50) Translocation IKK->NFkB_translocation Phosphorylates IκBα Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_translocation->Pro_inflammatory_genes Transcription OphiopojaponinC This compound OphiopojaponinC->IKK Inhibition TLR4_2 TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4_2->MAPKs TAK1 AP1 AP-1 MAPKs->AP1 Activation Pro_inflammatory_genes_2 Pro-inflammatory Genes AP1->Pro_inflammatory_genes_2 Transcription OphiopojaponinC_2 This compound OphiopojaponinC_2->MAPKs Inhibition

References

An In-Depth Technical Guide to Ophiopojaponin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. As a member of the diverse family of saponins found in this plant, this compound is a subject of interest for its potential pharmacological activities. This technical guide provides a summary of the available data on this compound, including its physicochemical properties, and touches upon the broader biological activities of related compounds from Ophiopogon japonicus. However, a significant discrepancy in the reported molecular formula and weight of this compound exists in the current literature and commercial databases, which necessitates careful consideration in future research and analysis.

Physicochemical Properties

There is conflicting information regarding the precise molecular formula and weight of this compound, with two different sets of data commonly cited for the same CAS number (911819-08-4). This discrepancy is a critical point of consideration for any analytical or experimental work.

Table 1: Reported Physicochemical Properties of this compound

PropertyValue (Source A)Value (Source B)
CAS Number 911819-08-4911819-08-4
Molecular Formula C₄₄H₇₀O₁₈C₄₆H₇₂O₁₇
Molecular Weight 887.02 g/mol 897.1 g/mol
Primary Source Ophiopogon japonicus (Tuberous Root)Ophiopogon japonicus (Tuberous Root)

It is imperative for researchers to verify the molecular formula and weight of their this compound standard through independent analytical methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to ensure the accuracy of their experimental results.

Biological Activity and Therapeutic Potential

While specific studies on the biological activities of this compound are limited, the broader class of steroidal saponins from Ophiopogon japonicus has been investigated for a range of pharmacological effects. These studies provide a basis for potential areas of investigation for this compound.

Extracts of Ophiopogon japonicus rich in steroidal saponins have demonstrated several key biological activities:

  • Cardiovascular Protection: Saponin extracts have been shown to ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses.

  • Anti-inflammatory Effects: Compounds isolated from the rhizome of Ophiopogon japonicus have been found to inhibit the production of pro-inflammatory mediators.

  • Cytotoxic Activity: Several novel steroidal saponins from Ophiopogon japonicus have exhibited cytotoxic effects against various human tumor cell lines.

  • Neuritogenic Activity: Certain steroidal saponins from this plant have been shown to induce neuritogenesis in PC12 cells, suggesting potential neuroprotective or neuro-regenerative properties.

One study has mentioned the inclusion of this compound in a quantitative HPLC method and noted its cytotoxic effects against A2780 human ovarian cancer cells. However, detailed mechanistic studies or signaling pathway analyses for this compound are not yet available in the public domain.

Experimental Methodologies

Detailed experimental protocols specifically for the isolation, purification, and biological analysis of this compound are not extensively documented in publicly available literature. However, general methods for the analysis of steroidal saponins from Ophiopogon japonicus can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method with Evaporative Light Scattering Detection (ELSD) or coupled with Mass Spectrometry (MS) is suitable for the quantification of this compound, as it is a non-chromophoric compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

  • Detection: ELSD or MS is necessary for the detection and quantification of this compound.

Signaling Pathways: A Putative Framework

Given the lack of specific data for this compound, a logical starting point for investigating its mechanism of action would be to examine signaling pathways modulated by other structurally related saponins. For instance, Ophiopogonin B, another saponin from the same plant, has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway.

Below is a generalized workflow for investigating the effect of a steroidal saponin like this compound on a cancer cell line.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_pathway Signaling Pathway Investigation Cell_Line Select Cancer Cell Line (e.g., A2780) Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Line->Treatment Viability Cell Viability Assay (MTT, etc.) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Apoptosis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Gene_Expression->Protein_Analysis Key_Proteins Analyze Key Pathway Proteins (e.g., YAP, TAZ, ERK) Protein_Analysis->Key_Proteins Pathway_Selection Hypothesize Target Pathway (e.g., Hippo, MAPK) Pathway_Selection->Key_Proteins

Figure 1. A generalized experimental workflow for investigating the anticancer effects of this compound.

Future Directions

The significant discrepancy in the fundamental physicochemical data for this compound underscores the urgent need for a definitive study to elucidate its correct structure. Future research should prioritize the following:

  • Definitive Structure Elucidation: Isolation and comprehensive spectroscopic analysis (1D and 2D NMR, HRMS) of this compound to resolve the conflicting reports on its molecular formula and weight.

  • Biological Screening: A broad-based biological screening of purified and structurally confirmed this compound to identify its primary pharmacological activities.

  • Mechanistic Studies: Following the identification of significant biological activity, in-depth studies to elucidate the underlying molecular mechanisms and signaling pathways are warranted.

Conclusion

This compound represents a potentially valuable natural product for drug discovery, given the known therapeutic activities of saponins from Ophiopogon japonicus. However, the current ambiguity surrounding its basic chemical properties is a major impediment to further research. This technical guide serves to highlight the current state of knowledge and the critical need for foundational research to unlock the therapeutic potential of this compound.

Ophiopojaponin C: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C is a complex steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. As a member of the saponin class of natural products, it holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the natural sources and discovery of this compound, detailed experimental protocols for its isolation and structural elucidation, and a summary of its known chemical properties. Due to a lack of specific bioactivity studies on this compound, the well-documented anti-inflammatory mechanism of its close structural analogue, Ophiopogonin D, is presented as a potential model for its mechanism of action.

Discovery and Natural Sources

This compound is a naturally occurring steroidal glycoside found in the tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl.[1][2][3]. The plant, a member of the Liliaceae family, is known as Maidong or Ophiopogonis Radix in traditional Chinese medicine, where it is used for its purported effects of moistening the lungs, nourishing the yin, and clearing heat[1][4].

The discovery of this compound is part of a broader, ongoing phytochemical investigation into O. japonicus, which has revealed a rich and diverse array of secondary metabolites, including numerous steroidal saponins, homoisoflavonoids, and polysaccharides[3][4]. While the specific initial isolation is documented within the extensive literature on this plant, its identification is a result of systematic extraction and chromatographic separation techniques, followed by rigorous spectroscopic analysis.

Chemical and Physical Properties

The chemical data for this compound is available from various chemical databases and suppliers. It is important to note a discrepancy in the reported molecular formula and weight between different sources.

PropertyDataSource(s)
CAS Number 911819-08-4[1][2][5]
Molecular Formula C46H72O17orC44H70O18[5][6][1][2]
Molecular Weight 897.06 g/mol or887.02 g/mol [5][6][1][2]
Purity (Commercial) ≥95% to >98% (HPLC)[1][6]
Appearance Powder[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6]
Chemical Class Steroidal Saponin (Spirostanol Glycoside)[2]

Experimental Protocols

The following sections detail the generalized yet comprehensive methodologies for the isolation, purification, and structural elucidation of this compound from its natural source.

Isolation and Purification Workflow

The purification of this compound is a multi-step process beginning with extraction from the plant material and culminating in a highly pure compound isolated via preparative chromatography.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Fractionation cluster_purify Chromatographic Purification cluster_struct Structural Elucidation p1 Fresh Tubers of Ophiopogon japonicus p2 Washing & Drying p1->p2 p3 Pulverization into Coarse Powder p2->p3 e1 Reflux Extraction with 80% Ethanol p3->e1 e2 Filtration & Concentration (Rotary Evaporation) e1->e2 e3 Crude Ethanol Extract e2->e3 e4 Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) e3->e4 e5 n-Butanol Fraction (Saponin-Rich) e4->e5 c1 Silica Gel Column Chromatography e5->c1 c2 ODS Column Chromatography c1->c2 c3 Preparative HPLC (C18 Column) c2->c3 c4 Pure this compound c3->c4 s1 HR-ESI-MS c4->s1 Characterization s4 Final Structure Confirmed s1->s4 s2 1D NMR (1H, 13C) s2->s4 s3 2D NMR (COSY, HSQC, HMBC, NOESY) s3->s4

Fig. 1: Experimental workflow for isolation and structural elucidation.

Protocol Details:

  • Plant Material Preparation: The tuberous roots of O. japonicus are washed, dried, and ground into a coarse powder to increase the surface area for extraction[7].

  • Extraction: The powdered material is typically extracted with a polar solvent like hot water or aqueous ethanol (e.g., 80% ethanol) using methods such as reflux or pressurized liquid extraction (PLE) to efficiently extract glycosides[7][8].

  • Concentration and Fractionation: The resulting extract is filtered and concentrated under reduced pressure. This crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). The saponins, including this compound, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The saponin-rich fraction is subjected to multiple rounds of column chromatography. This often starts with silica gel chromatography, followed by reversed-phase chromatography on an ODS (Octadecylsilyl) column to separate compounds based on polarity[9].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using preparative HPLC on a C18 column[10][11]. A gradient elution with a mobile phase such as methanol-water or acetonitrile-water allows for the isolation of individual saponins with high purity (>98%). Fractions are collected and monitored by analytical HPLC or TLC.

Structural Elucidation Protocol

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HR-MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain a highly accurate mass measurement of the molecule. This allows for the unambiguous determination of its molecular formula.

  • 1D Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule, including characteristic signals for anomeric protons of sugar units, methyl groups on the steroid skeleton, and olefinic protons.

    • ¹³C NMR: Shows the number of carbon atoms in the molecule, with distinct chemical shift regions for the steroidal aglycone and the sugar moieties. The chemical shifts can indicate the type of carbon (CH3, CH2, CH, or quaternary).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the sequence of protons within sugar rings and the steroidal backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the sugar units to each other and to the aglycone, and for assembling the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry and the conformation of the glycosidic linkages.

Table of Spectroscopic Data (Illustrative)

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)Key HMBC CorrelationsKey NOESY Correlations
Aglycone C-1DataDataDataData
Aglycone C-3DataDataDataData
Sugar 1 C-1'DataDataDataData
Sugar 2 C-1''DataDataDataData
...etc.............

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically investigating the biological activities and mechanisms of action of this compound. However, extensive studies on other steroidal saponins isolated from Ophiopogon japonicus, such as Ophiopogonin B and Ophiopogonin D, provide valuable insights into its potential therapeutic effects. These related compounds have demonstrated significant anti-inflammatory and anti-cancer activities[12][13][14].

Proposed Anti-Inflammatory Mechanism (via Ophiopogonin D Analogy)

Ophiopogonin D (OP-D), a close structural analogue of this compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway[13][14]. In inflammatory conditions, the transcription factor NF-κB (p65) translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β. OP-D has been found to inhibit this process through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory roles[13].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, PM2.5) complex IκBα / p65 (Inactive Cytosolic Complex) stimulus->complex Activates IKK (not shown) opd Ophiopogonin D (Analogue to this compound) ampk AMPK opd->ampk p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation p_p65 p-p65 (Active) p_ampk->p_p65 Inhibits Phosphorylation ikb IκBα p65 NF-κB (p65) p65->p_p65 complex->p65 IκBα Degradation translocation Nuclear Translocation p_p65->translocation nucleus Gene Transcription translocation->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines inflammation Inflammation cytokines->inflammation

Fig. 2: Proposed anti-inflammatory pathway based on Ophiopogonin D.
Potential Anti-Cancer Mechanisms (via Related Saponins)

Other saponins from O. japonicus, such as Ophiopogonin B, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines[12]. The mechanisms involve the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of executioner caspase-3[12]. Furthermore, some saponins can induce cell death through the generation of reactive oxygen species (ROS)[15].

Conclusion and Future Directions

This compound is a structurally complex steroidal saponin from the well-studied medicinal plant Ophiopogon japonicus. While robust methods for its isolation and structural characterization exist, a significant gap remains in the understanding of its specific biological functions. The documented anti-inflammatory and anti-cancer activities of its close structural analogues, Ophiopogonin D and B, strongly suggest that this compound is a promising candidate for pharmacological screening. Future research should prioritize the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and evaluate its potential as a novel therapeutic agent.

References

The intricate Pathway of Steroidal Saponin Biosynthesis in Ophiopogon japonicus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular machinery responsible for the production of medicinally important steroidal saponins in the traditional Chinese medicine, Maidong (Ophiopogon japonicus). This guide details the biosynthetic pathway, key enzymatic players, quantitative data, and essential experimental protocols for scientists engaged in natural product research and drug discovery.

Introduction

Ophiopogon japonicus (Thunb.) Ker-Gawl., commonly known as Maidong, is a perennial herb highly valued in traditional Chinese medicine for its diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and immunomodulatory effects. These therapeutic properties are largely attributed to its rich content of steroidal saponins, complex glycosylated natural products with a steroidal aglycone backbone. Understanding the biosynthesis of these valuable compounds is paramount for optimizing their production, developing novel therapeutic agents, and ensuring the quality control of O. japonicus-derived products. This technical guide provides a comprehensive overview of the steroidal saponin biosynthesis pathway in O. japonicus, integrating current knowledge from transcriptomic and metabolomic studies.

The Biosynthetic Blueprint: From Isoprenoid Precursors to Complex Saponins

The biosynthesis of steroidal saponins in Ophiopogon japonicus is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The Upstream Pathways: MVA and MEP

The initial stages of the pathway involve the synthesis of the C5 isoprenoid units.

  • Mevalonate (MVA) Pathway: This pathway, located in the cytoplasm, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation reactions yield IPP.

  • Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic steps, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of IPP and DMAPP.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the C30 triterpenoid precursor, squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene, a critical branch point in terpenoid biosynthesis.

MVA_MEP_Pathway cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_downstream Downstream Pathway AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA IPP IPP IPP_MVA->IPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP IPP_DMAPP_MEP->IPP DMAPP DMAPP IPP_DMAPP_MEP->DMAPP IPP->DMAPP IDI FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE

Figure 1. Upstream MVA and MEP pathways for isoprenoid precursor synthesis.
Formation of the Steroidal Backbone

In the biosynthesis of steroidal saponins in O. japonicus, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the precursor for most plant sterols. Through a series of subsequent enzymatic reactions including demethylation, isomerization, and reduction, cycloartenol is converted to cholesterol. Cholesterol then serves as the direct precursor for the biosynthesis of the various steroidal sapogenins found in O. japonicus.

Tailoring Steps: The Genesis of Diversity

The vast structural diversity of steroidal saponins arises from a series of tailoring reactions that modify the cholesterol backbone. These reactions are primarily catalyzed by two large enzyme families: cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the hydroxylation and oxidation of the steroidal skeleton at various positions. Transcriptome analyses of O. japonicus have identified numerous candidate CYP genes that are likely involved in these modifications.[1]

  • UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the hydroxyl groups of the sapogenin backbone. This glycosylation is a crucial step, as the number, type, and linkage of the sugar chains significantly influence the biological activity of the saponins.

The major steroidal sapogenin in Ophiopogon japonicus is ruscogenin. The biosynthesis of ruscogenin from cholesterol involves several hydroxylation steps. Subsequently, a series of UGTs sequentially add sugar residues to the ruscogenin core to form complex saponins like ophiopogonin D.

Steroidal_Saponin_Biosynthesis Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Ruscogenin Ruscogenin Cholesterol->Ruscogenin CYP450s OphiopogoninD Ophiopogonin D Ruscogenin->OphiopogoninD UGTs

Figure 2. Overview of the steroidal saponin biosynthesis pathway in O. japonicus.

Quantitative Insights into Saponin Biosynthesis

The accumulation of steroidal saponins in Ophiopogon japonicus is a developmentally and environmentally regulated process. Transcriptome and metabolome analyses have provided valuable quantitative data on the expression of key biosynthetic genes and the concentration of major saponins.

Gene Expression Levels

Transcriptome studies have revealed the differential expression of genes involved in the MVA, MEP, and downstream pathways in various tissues and under different conditions. For instance, an integrated transcriptome and metabolome analysis of O. japonicus under cadmium stress showed a significant upregulation of key genes for saponin synthesis, including squalene epoxidase (SE), squalene synthase (SS), and several cytochrome P450s (CYP450s). This upregulation was positively correlated with an increase in total saponin content, suggesting a transcriptional-level regulation of the pathway in response to abiotic stress.[1]

Table 1: Relative Expression of Key Biosynthesis Genes in O. japonicus

Gene FamilyKey GenesPutative FunctionRelative Expression Level
MVA Pathway HMGRHMG-CoA reductaseHigh in roots
MEP Pathway DXS1-deoxy-D-xylulose-5-phosphate synthaseModerate in roots
Upstream SQSSqualene synthaseHigh in roots
SQESqualene epoxidaseHigh in roots
Downstream CASCycloartenol synthaseModerate in roots
CYP450sSteroid hydroxylation/oxidationVarious, some highly expressed in roots
UGTsGlycosylationVarious, some highly expressed in roots

Note: Relative expression levels are generalized from available transcriptome data and may vary depending on the specific tissue, developmental stage, and environmental conditions.

Steroidal Saponin Content

The concentration of major steroidal saponins, such as ophiopogonin D and its aglycone ruscogenin, varies significantly between different parts of the O. japonicus plant.

Table 2: Content of Major Steroidal Saponins in Ophiopogon japonicus

CompoundPlant PartContent Range (mg/g dry weight)Reference
Ophiopogonin DTuberous Root0.171 - 0.213[2]
Ophiopogonin DFibrous Root0.085 - 0.126[2]
RuscogeninTuberous Root0.035 - 0.240[3]

Note: Content can vary based on the geographical origin, harvest time, and analytical method used.

Experimental Protocols

The study of the steroidal saponin biosynthesis pathway in Ophiopogon japonicus requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are outlines of key experimental protocols.

Quantification of Steroidal Saponins by HPLC-ELSD

This protocol provides a framework for the quantitative analysis of major steroidal saponins like ophiopogonin D and ruscogenin.

3.1.1. Sample Preparation

  • Dry the plant material (e.g., tuberous roots) at 60°C to a constant weight and grind into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

3.1.2. HPLC-ELSD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 30-50% A; 20-40 min, 50-70% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings: Drift tube temperature: 100°C; Nebulizing gas (Nitrogen) flow rate: 2.5 L/min.

3.1.3. Quantification

  • Prepare a series of standard solutions of ophiopogonin D and ruscogenin of known concentrations.

  • Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for each standard.

  • Calculate the concentration of the saponins in the plant extracts based on the calibration curves.

HPLC_Workflow Start Plant Material (O. japonicus roots) Drying Drying and Grinding Start->Drying Extraction Ultrasonic Extraction with 70% Methanol Drying->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-ELSD Analysis Filtration->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis End Saponin Content Determination Data_Analysis->End

Figure 3. Workflow for the quantification of steroidal saponins by HPLC-ELSD.
Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes.

3.2.1. RNA Extraction and cDNA Synthesis

  • Harvest fresh plant tissues and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable plant RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3.2.2. qRT-PCR

  • Design gene-specific primers for the target biosynthetic genes (e.g., HMGR, SQS, CAS, specific CYPs and UGTs) and a reference gene (e.g., actin or ubiquitin).

  • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

  • Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Future Perspectives and Conclusion

While significant progress has been made in elucidating the steroidal saponin biosynthesis pathway in Ophiopogon japonicus, several areas warrant further investigation. The precise functions of the numerous candidate CYP and UGT genes identified through transcriptome studies need to be confirmed through heterologous expression and in vitro enzyme assays. A detailed, step-by-step enzymatic map from cholesterol to the final saponin products will provide a complete understanding of the pathway.

This technical guide provides a solid foundation for researchers and drug development professionals working with Ophiopogon japonicus. By integrating the current knowledge of the biosynthetic pathway, quantitative data, and key experimental protocols, this guide aims to facilitate further research into these medicinally important compounds, ultimately leading to the development of new and improved therapeutic agents.

References

Preliminary Insights into the Mechanism of Action of Ophiopogon Saponins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Anticancer Mechanisms: Induction of Apoptosis

Preliminary studies indicate that Ophiopogon saponins exert significant anticancer effects primarily by inducing apoptosis in various cancer cell lines. This programmed cell death is initiated through multiple signaling cascades.

Mitochondria-Mediated Apoptosis

A key mechanism is the induction of the mitochondrial apoptotic pathway. Ophiopogonin B (OP-B) has been shown to disrupt mitochondrial integrity in nasopharyngeal carcinoma (NPC) cells.[1][2] This is characterized by a decrease in the mitochondrial membrane potential (MMP).[2] The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3.[2] Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another critical factor in the apoptotic activity of Ophiopogon saponins. OP-B treatment has been observed to increase intracellular ROS levels in cancer cells.[1] This oxidative stress contributes to DNA damage and further promotes mitochondria-mediated cell death.[2]

Key Signaling Pathways Modulated by Ophiopogon Saponins

Ophiopogon saponins have been found to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

The Hippo Signaling Pathway

In nasopharyngeal carcinoma, Ophiopogonin B has been identified as an inhibitor of the Hippo signaling pathway.[1][2] OP-B treatment leads to the increased expression of key upstream components of this pathway, such as Mammalian STE20-like kinase 1 (MST1) and Large tumor suppressor 1 (LATS1). This results in the phosphorylation of Yes-associated protein (YAP), a primary downstream effector of the Hippo pathway. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation, preventing its translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell proliferation and survival.[1]

The p53 and c-Myc Axis

Ophiopogonin D (OP-D) has been shown to induce apoptosis in colorectal cancer cells by activating the tumor suppressor protein p53.[3] The activation of p53 is mediated by ribosomal proteins L5 (RPL5) and L11 (RPL11).[3] Concurrently, OP-D inhibits the expression of the oncoprotein c-Myc through the regulation of CNOT2, a component of the CCR4-NOT transcription complex.[3] The dual effect of activating p53 and inhibiting c-Myc creates a potent pro-apoptotic environment in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies on Ophiopogon saponins.

Table 1: Effects of Ophiopogonin D on Cell Viability and Apoptosis in Colorectal Cancer Cells

ParameterCell LineConcentration of OP-DObservation
Cell Viabilityp53 wild-typeDose-dependentSignificant inhibition
Cell Viabilityp53-nullDose-dependentNo significant inhibition
ApoptosisHCT116Not specifiedInduction of p53-dependent apoptosis

Data extracted from studies on Ophiopogonin D.[3]

Table 2: Molecular Effects of Ophiopogonin D in Colorectal Cancer Cells

Target MoleculeEffect of OP-D Treatment
p53 expressionIncreased
p21 (p53 target gene)Increased
c-Myc expressionDecreased

Data extracted from studies on Ophiopogonin D.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the Ophiopogon saponin for a designated period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment and Collection: Cells are treated with the Ophiopogon saponin, then harvested by trypsinization and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting
  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, YAP, p53, c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Ophiopogonin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_protein_regulation Protein Regulation cluster_outcome Outcome Ophiopogonin_C Ophiopogonin C (or related saponins) ROS ↑ Reactive Oxygen Species (ROS) Ophiopogonin_C->ROS Mito_Dysfunction Mitochondrial Dysfunction Ophiopogonin_C->Mito_Dysfunction ROS->Mito_Dysfunction Bax ↑ Bax Mito_Dysfunction->Bax Bcl2 ↓ Bcl-2 Mito_Dysfunction->Bcl2 CytoC ↑ Cytochrome c (release) Bax->CytoC Bcl2->CytoC Casp9 ↑ Caspase-9 (activation) CytoC->Casp9 Casp3 ↑ Caspase-3 (activation) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Ophiopogon Saponins.

Hippo_Signaling_Pathway cluster_stimulus Stimulus cluster_hippo_cascade Hippo Kinase Cascade cluster_yap_regulation YAP Regulation cluster_nuclear_events Nuclear Events cluster_outcome Outcome Ophiopogonin_B Ophiopogonin B MST1_2 MST1/2 Ophiopogonin_B->MST1_2 YAP_TEAD YAP/TEAD Complex Ophiopogonin_B->YAP_TEAD LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP YAP LATS1_2->YAP Phosphorylation pYAP p-YAP (Cytoplasmic Retention) YAP->pYAP YAP->YAP_TEAD Nuclear Translocation Proliferation_Inhibition Inhibition of Cell Proliferation pYAP->Proliferation_Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) YAP_TEAD->Gene_Transcription Gene_Transcription->Proliferation_Inhibition

Caption: Modulation of the Hippo Signaling Pathway by Ophiopogonin B.

p53_cMyc_Pathway cluster_stimulus Stimulus cluster_p53_activation p53 Activation cluster_cMyc_inhibition c-Myc Inhibition cluster_outcome Outcome Ophiopogonin_D Ophiopogonin D RPL5_11 RPL5 / RPL11 Ophiopogonin_D->RPL5_11 CNOT2 CNOT2 Ophiopogonin_D->CNOT2 p53 p53 RPL5_11->p53 Activation p21 p21 p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation p21->Proliferation_Inhibition cMyc c-Myc CNOT2->cMyc Inhibition cMyc->Proliferation_Inhibition Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Ophiopogonin Saponin start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Flow Cytometry) harvest->apoptosis protein Protein Expression (Western Blot) harvest->protein

References

In Silico Prediction of Ophiopojaponin C Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ophiopojaponin C, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its molecular mechanisms of action is crucial for its development as a therapeutic agent. This technical guide provides a detailed, step-by-step workflow for the in silico prediction of the protein targets of this compound. It is intended for researchers, scientists, and drug development professionals. The guide covers a multi-pronged computational strategy, integrating network pharmacology and molecular docking to identify and prioritize potential targets. Furthermore, it outlines the subsequent experimental protocols necessary for the validation of these computational predictions. All quantitative data from the predictive studies are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Traditional herbal medicines are a rich source of bioactive compounds with therapeutic potential. This compound is a C29 steroidal glycoside that has been isolated from the tubers of Ophiopogon japonicus, a plant used in traditional Chinese medicine. While preliminary studies suggest various biological activities for saponins, the specific protein targets of this compound remain largely uncharacterized. Identifying these targets is a critical step in elucidating its mechanism of action and exploring its therapeutic potential.

In silico approaches have revolutionized the early stages of drug discovery by enabling the rapid and cost-effective prediction of drug-target interactions.[1] Network pharmacology, in particular, is well-suited for analyzing the complex interactions of natural products, which often exhibit polypharmacological effects (acting on multiple targets).[2][3] This approach allows for the construction of compound-target-disease networks to understand the holistic effects of a compound on biological systems. Molecular docking complements this by providing insights into the specific binding interactions between the compound and its predicted targets at a molecular level.[4]

This guide presents a comprehensive workflow for the in silico prediction of this compound targets, beginning with retrieving the compound's structure and culminating in the experimental validation of the predicted targets.

In Silico Target Prediction Workflow

The overall workflow for the in silico prediction of this compound targets is a multi-step process that integrates various databases and computational tools.

workflow cluster_0 Data Acquisition & Preparation cluster_1 Target Prediction & Network Construction cluster_2 Binding Mode Analysis cluster_3 Experimental Validation Compound Structure Compound Structure 3D Conversion 3D Conversion Compound Structure->3D Conversion SMILES to 3D Target Prediction Databases Target Prediction Databases 3D Conversion->Target Prediction Databases Input Structure Molecular Docking Molecular Docking 3D Conversion->Molecular Docking Ligand Target List Target List Target Prediction Databases->Target List Candidate Targets PPI Network PPI Network Target List->PPI Network Input Gene List Network Analysis Network Analysis PPI Network->Network Analysis Network Topology Hub Genes Hub Genes Network Analysis->Hub Genes Prioritized Targets Protein Structure Protein Structure Hub Genes->Protein Structure Select for Docking Protein Structure->Molecular Docking Receptor Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Docking Score Western Blot Western Blot Binding Affinity->Western Blot Hypothesis qPCR qPCR Binding Affinity->qPCR Hypothesis Validated Targets Validated Targets Western Blot->Validated Targets qPCR->Validated Targets signaling_pathway cluster_pi3k PI3K-Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway Ophiopojaponin_C Ophiopojaponin_C AKT1 AKT1 Ophiopojaponin_C->AKT1 Inhibition? MAPK1 MAPK1 Ophiopojaponin_C->MAPK1 Inhibition? PI3K PI3K PI3K->AKT1 mTOR mTOR AKT1->mTOR Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->MAPK1 Inflammation, Proliferation Inflammation, Proliferation MAPK1->Inflammation, Proliferation

References

Ophiopojaponin C: A Technical Guide to its Solubility and Putative Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As with many natural products, understanding its physicochemical properties, such as solubility, is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the available information on the solubility of this compound in various solvents, outlines a general experimental protocol for its solubility determination, and explores a putative signaling pathway based on related compounds.

Solubility of this compound

Currently, there is a notable lack of specific quantitative data in publicly available literature detailing the solubility of this compound in common laboratory solvents. However, based on extraction and chromatography methods used in various studies, qualitative inferences about its solubility can be made.

Qualitative Solubility Profile:

This compound is frequently extracted from Ophiopogon japonicus using mixtures of methanol and water, and analyzed using high-performance liquid chromatography (HPLC) with mobile phases typically consisting of acetonitrile and water. This suggests that this compound exhibits at least partial solubility in polar organic solvents and their aqueous mixtures. Its large molecular weight and complex steroidal glycoside structure likely limit its solubility in highly polar solvents like water and non-polar solvents.

Data Presentation: Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific formulation and research needs.

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, experimental protocol for determining the equilibrium solubility of this compound. This method is adapted from established pharmacopeial guidelines.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the test solvent using the following formula, taking into account the dilution factor:

    Solubility (mg/mL) = Concentration in diluted sample (mg/mL) x Dilution factor

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification cluster_calc Calculation prep1 Add excess this compound to solvent in vials prep2 Seal vials and place in shaking incubator prep1->prep2 prep3 Agitate at constant temperature to reach equilibrium prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute filtrate to a known concentration samp2->samp3 ana2 Analyze standards and samples by HPLC samp3->ana2 ana1 Prepare standard solutions ana1->ana2 ana4 Determine sample concentration ana2->ana4 ana3 Construct calibration curve ana3->ana4 calc1 Calculate solubility using dilution factor ana4->calc1

Caption: Workflow for determining the solubility of this compound.

Putative Anti-Inflammatory Signaling Pathway

While specific signaling pathways for this compound have not been fully elucidated, research on structurally related homoflavonoids provides valuable insights. A study on ophioglonin, a homoflavonoid from Ophioglossum vulgatum, demonstrated its anti-inflammatory effects through the inactivation of the NF-κB and MAPK signaling pathways. Given the structural similarities, it is plausible that this compound may exert similar effects.

Disclaimer: The following signaling pathway is based on the published mechanism of a related compound, ophioglonin, and is presented here as a putative pathway for this compound for illustrative purposes. Further research is required to confirm if this compound acts via the same mechanism.

NF-κB and MAPK Signaling Pathway Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 Ikk IKK LPS->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (p65) (Nuclear Translocation) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Ophio_C This compound (Putative) Ophio_C->ERK Ophio_C->JNK Ophio_C->p38 Ophio_C->Ikk

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This technical guide summarizes the current understanding of this compound's solubility and potential mechanisms of action. The lack of quantitative solubility data highlights a significant gap in the literature and presents an opportunity for further research. The provided experimental protocol offers a robust framework for obtaining this critical information. Furthermore, the exploration of a putative anti-inflammatory signaling pathway, based on a related compound, provides a foundation for future mechanistic studies into the therapeutic potential of this compound. As research into this promising natural product continues, a more comprehensive understanding of its properties will undoubtedly accelerate its development for pharmaceutical applications.

Methodological & Application

Application Notes and Protocols: Ophiopojaponin C Extraction from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ophiopogon japonicus (Thunb.) Ker Gawl., commonly known as Maidong, is a traditional medicinal plant widely used in East Asia. Its therapeutic effects are largely attributed to a class of bioactive compounds known as steroidal saponins.[1][2] Ophiopojaponin C, a C29 steroidal glycoside, is one of the key saponins isolated from the tubers of O. japonicus.[3] This document provides detailed protocols for the extraction and purification of this compound, along with methods for evaluating its biological activity.

Extraction and Purification of this compound

The extraction of saponins from O. japonicus can be achieved through various methods, including heat reflux, maceration, and ultrasound-assisted extraction.[4] The choice of method often depends on the desired yield, time, and available equipment. Following extraction, a multi-step purification process is required to isolate this compound.

Experimental Workflow

Extraction_Purification_Workflow raw_material Dried, Powdered O. japonicus Tubers extraction Solvent Extraction (e.g., Heat Reflux with Methanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration Crude Extract liquid_extraction Liquid-Liquid Partition (e.g., n-Butanol/Water) concentration->liquid_extraction chromatography Column Chromatography (Macroporous Resin / Silica Gel) liquid_extraction->chromatography Saponin-Rich Fraction purified_product Purified This compound chromatography->purified_product

Caption: Workflow for this compound extraction and purification.

Detailed Extraction Protocols

Materials and Reagents:

  • Dried tuber roots of Ophiopogon japonicus

  • Methanol (Analytical Grade)[4]

  • Ethanol (Analytical Grade)

  • n-Butanol (Analytical Grade)[4]

  • Deionized Water

  • Whatman No. 1 filter paper

Equipment:

  • Grinder/Mill

  • Reflux apparatus (Heating mantle, round-bottom flask, condenser)

  • Ultrasonic bath

  • Rotary evaporator

  • Separatory funnel

  • Freeze dryer (optional)

Protocol 1: Heat Reflux Extraction (HRE) [4]

  • Grind the dried tubers of O. japonicus into a fine powder.

  • Weigh 100 g of the powder and place it into a 2 L round-bottom flask.

  • Add 1 L of 80% methanol to the flask.

  • Set up the reflux apparatus and heat the mixture to 70°C.

  • Maintain the reflux for 2 hours with continuous stirring.

  • After cooling, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to maximize yield.

  • Combine the filtrates from all three extractions.

Protocol 2: Ultrasound-Assisted Extraction (UAE) [4][5]

  • Weigh 100 g of powdered O. japonicus tubers and place it in a large beaker.

  • Add 1 L of 80% methanol (liquid-to-material ratio of 10:1 mL/g).

  • Place the beaker in an ultrasonic bath.

  • Perform sonication for 60 minutes at a controlled temperature (e.g., 25°C).[4][5]

  • Filter the mixture to separate the extract.

  • Combine and process the filtrate as described for the HRE method.

Purification Protocol
  • Concentration: Concentrate the combined filtrates from the extraction step using a rotary evaporator at 60-65°C under reduced pressure to remove the methanol. This will yield a viscous aqueous residue.[4]

  • Liquid-Liquid Partitioning:

    • Redissolve the residue in 500 mL of deionized water.[4]

    • Transfer the aqueous solution to a 2 L separatory funnel.

    • Add 500 mL of water-saturated n-butanol and shake vigorously. Allow the layers to separate.[4]

    • Collect the upper n-butanol layer.

    • Repeat the extraction of the aqueous layer three more times with fresh n-butanol.[4]

    • Combine all n-butanol fractions. This layer contains the saponins.

  • Drying: Evaporate the n-butanol extract to dryness using a rotary evaporator to obtain the crude saponin powder.

  • Column Chromatography:

    • Prepare a macroporous resin column (e.g., D101).[6]

    • Dissolve the crude saponin powder in a minimal amount of the mobile phase (e.g., water or low-concentration ethanol).

    • Load the sample onto the column.

    • Wash the column with deionized water to remove impurities like sugars and salts.

    • Elute the saponins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound, this compound.

  • Final Purification (HPLC): For high purity, the enriched fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Quantitative Data

The efficiency of extraction varies significantly with the method used. The following table summarizes typical yields for total saponins from O. japonicus using different techniques.

Extraction MethodSolventTimeTemperatureTotal Saponin Yield (mg/2g DW)Reference
Heat RefluxMethanol2 h70°C0.274[4]
MacerationMethanol24 h25°C0.185[4]
Ultrasound-AssistedMethanol2 h25°C0.257[4]
Ionic Liquid-UAE1 mol/L [Bmim]CF3SO360 minN/AHigh Yield (Specific value not given)[5]

DW: Dry Weight

Biological Activity Assessment

Saponins from O. japonicus are known to possess various biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1] After extraction, the purified this compound can be tested for its bioactivity.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

  • Purified this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (Positive control)

  • 96-well microplate

  • Microplate reader

Procedure: [7][8]

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol (e.g., 10, 50, 100, 200 µg/mL).

  • In a 96-well plate, add 100 µL of each sample dilution to different wells.

  • Add 100 µL of the DPPH solution to each well.

  • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Relevant Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, related saponins from O. japonicus, such as Ophiopogonin D, have been shown to exert their effects by modulating key cellular pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1]

PI3K_AKT_Pathway OPD Ophiopogon Saponins (e.g., Ophiopogonin D) PI3K PI3K OPD->PI3K Modulates Receptor Growth Factor Receptor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Targets (e.g., Bcl-2) AKT->Downstream Activates Response Cell Survival & Cardioprotection Downstream->Response

Caption: PI3K/AKT signaling pathway modulated by Ophiopogon saponins.

References

Application Note: Quantification of Ophiopojaponin C in Ophiopogonis Radix Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of ophiopojaponin C, a major bioactive steroidal saponin in Ophiopogonis Radix. The described protocol provides a reliable and reproducible approach for the quality control and standardization of Ophiopogonis Radix and its related pharmaceutical preparations. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research and industrial settings.

Introduction

Ophiopogonis Radix, the dried root tuber of Ophiopogon japonicus (L.f.) Ker-Gawl., is a widely used traditional Chinese medicine for treating cardiovascular diseases and inflammation.[1][2] The therapeutic effects are largely attributed to its rich content of steroidal saponins, with this compound being a significant bioactive constituent. Accurate quantification of this compound is crucial for the quality assessment and efficacy of Ophiopogonis Radix. Due to the lack of a strong UV chromophore in steroidal saponins, traditional HPLC-UV methods are often inadequate. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) offers a universal detection method for such non-volatile compounds, providing a stable baseline even with gradient elution.[3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and quantification of this compound.

Experimental

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure)

  • Ophiopogonis Radix powder

  • HPLC system equipped with a quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Analytical balance (0.01 mg sensitivity)

  • Ultrasonic bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

An optimized HPLC-ELSD method was established for the quantification of this compound.

ParameterCondition
HPLC Column Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile (A) and Water (B) in a gradient elution
Gradient Program 0-45 min, 35%-55% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
ELSD Drift Tube 100°C
Nebulizer Gas Flow 3.0 L/min

Table 1: Optimized HPLC-ELSD parameters for this compound analysis.[4]

Protocols

Accurately weigh 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 0.5 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 to 0.8 mg/mL.

  • Extraction: Accurately weigh 1.0 g of powdered Ophiopogonis Radix into a conical flask. Add 25 mL of 70% methanol.

  • Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.

    • Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol to remove impurities.

    • Elute the target analyte, this compound, with 5 mL of 100% methanol.[5]

  • Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 2 mL of methanol and filter through a 0.45 µm nylon membrane prior to HPLC analysis.[5]

Method Validation

The developed HPLC-ELSD method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.

ParameterResult
Linearity Range (mg/mL) 0.05 - 0.8
Regression Equation y = ax + b (specific values to be determined)
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 95.75% - 103.1%
Limit of Detection (LOD) To be determined (S/N > 3)
Limit of Quantification (LOQ) To be determined (S/N > 10)

Table 2: Summary of Method Validation Parameters.[4][6]

Visualization of Protocols

SamplePreparationWorkflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation weigh 1. Weigh 1.0g Ophiopogonis Radix Powder add_solvent 2. Add 25mL 70% Methanol weigh->add_solvent ultrasonicate 3. Ultrasonic Extraction (30 min) add_solvent->ultrasonicate centrifuge 4. Centrifuge (4000 rpm, 10 min) ultrasonicate->centrifuge condition 5. Condition C18 Cartridge (Methanol & Water) centrifuge->condition load 6. Load Supernatant condition->load wash 7. Wash (Water & 20% Methanol) load->wash elute 8. Elute (100% Methanol) wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in 2mL Methanol evaporate->reconstitute filter 11. Filter (0.45 µm) reconstitute->filter hplc 12. Inject into HPLC filter->hplc

Caption: Workflow for the preparation of Ophiopogonis Radix samples.

HPLCAnalysisWorkflow start Prepared Sample/Standard autosampler Autosampler Injection (10 µL) start->autosampler column C18 Column (35°C) autosampler->column pump Mobile Phase Pump (Acetonitrile/Water Gradient) Flow Rate: 1.0 mL/min pump->column elsd ELSD Detector (Drift Tube: 100°C) column->elsd data Data Acquisition & Processing elsd->data

Caption: Schematic of the HPLC-ELSD analysis process.

Conclusion

The HPLC-ELSD method described in this application note provides a sensitive, accurate, and reliable means for the quantification of this compound in Ophiopogonis Radix. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation summary, offers a robust framework for researchers, scientists, and drug development professionals engaged in the quality control and standardization of this important traditional medicine. This method can be readily implemented in a laboratory setting for routine analysis.

References

Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Ophiopojaponin C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of ophiopojaponin C, a steroidal saponin isolated from the roots of Ophiopogon japonicus. This method is suitable for the analysis of this compound in complex matrices, such as plant extracts and biological samples, providing the high selectivity and sensitivity required for phytochemical research, quality control of herbal medicines, and pharmacokinetic studies. The protocol outlines sample preparation, optimized LC-MS/MS parameters, and method validation data, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

LC-MS/MS offers significant advantages for the analysis of complex natural products like saponins, which often lack strong chromophores for UV detection and are present in intricate matrices. The high selectivity of tandem mass spectrometry, combined with the separation power of liquid chromatography, allows for reliable identification and quantification even at low concentrations. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Digoxin or another suitable steroidal saponin

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Rat plasma or other relevant biological matrix

  • Ophiopogon japonicus root powder for plant matrix analysis

Sample Preparation

Plasma Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Plant Material (Ophiopogon japonicus root) Preparation

  • Accurately weigh 1.0 g of powdered Ophiopogon japonicus root.

  • Add 25 mL of 70% methanol to the sample.

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract at 4,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate with the initial mobile phase as necessary before injection.

LC-MS/MS Method

Chromatographic Conditions

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive or negative mode (optimization required, negative mode is often suitable for saponins)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • This compound (C₄₆H₇₂O₁₇, MW: 897.1 g/mol ): The precursor ion would be [M-H]⁻ at m/z 895.5 or [M+HCOO]⁻ at m/z 941.5 in negative mode. Product ions would result from the sequential loss of sugar moieties (e.g., xylose, rhamnose, glucose). A likely transition would be m/z 895.5 → [M-H-sugar]⁻.

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters:

    • Capillary Voltage: Optimized for the specific instrument.

    • Source Temperature: e.g., 150°C

    • Desolvation Temperature: e.g., 500°C

    • Gas Flows: Optimized for the instrument.

Results and Discussion

Method Validation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1.0 - 500≥ 0.9951.0

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
LLOQ 1.0< 15< 1585 - 115
Low QC 2.5< 15< 1585 - 115
Mid QC 50< 15< 1585 - 115
High QC 400< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

Spiked Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 2.585 - 11085 - 115
Mid QC 5085 - 11085 - 115
High QC 40085 - 11085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is plant Plant Material extract Ultrasonic Extraction (70% Methanol) plant->extract precip Protein Precipitation (Acetonitrile) is->precip centrifuge1 Centrifuge precip->centrifuge1 filter Filter extract->filter evaporate Evaporate centrifuge1->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 lc UHPLC Separation (C18 Column) filter->lc centrifuge2->lc ms Tandem Mass Spectrometry (ESI, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report fragmentation_pathway parent This compound [M-H]⁻ m/z 895.5 frag1 [M-H - Xylose]⁻ m/z 763.4 parent->frag1 - 132 Da frag2 [M-H - Xylose - Rhamnose]⁻ m/z 617.3 frag1->frag2 - 146 Da aglycone Aglycone [M-H - Xylose - Rhamnose - Glucose]⁻ m/z 455.3 frag2->aglycone - 162 Da

References

Ophiopojaponin C: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant widely used in traditional medicine for treating inflammatory conditions.[1][2] While direct research on this compound is limited, studies on saponin-rich extracts from Ophiopogon japonicus and related compounds like Ophiopogonin D provide strong evidence for their potent anti-inflammatory properties.[3][4] These compounds have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, based on the available scientific literature for related compounds and extracts from its source plant. Detailed protocols for key in vitro experiments are provided to facilitate further research into the specific activities of this compound.

Quantitative Data Summary

The following tables summarize the anti-inflammatory effects of saponin extracts from Ophiopogon japonicus and the related compound Ophiopogonin D. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-inflammatory Effects of Ophiopogon japonicus Saponin Extract (SOJ)

ParameterModelTreatmentConcentrationResultReference
IL-6Doxorubicin-induced chronic heart failure in ratsSOJNot SpecifiedDecrease to 154.41 ± 7.72 pg/mg protein[3]
TNF-αDoxorubicin-induced chronic heart failure in ratsSOJNot SpecifiedDecrease to 110.02 ± 6.96 pg/mg protein[3]
IL-1βDoxorubicin-induced chronic heart failure in ratsSOJNot SpecifiedDecrease to 39.39 ± 5.27 pg/mg protein[3]
p38 MAPK ActivityDoxorubicin-induced chronic heart failure in ratsSOJNot SpecifiedRelative activity decreased to 2.60 ± 0.40[3]

Table 2: In Vitro Anti-inflammatory Effects of 4′-O-Demethylophiopogonanone E (from O. japonicus)

ParameterModelTreatmentIC50 ValueReference
IL-1β ProductionLPS-stimulated RAW264.7 macrophagesCompound 1032.5 ± 3.5 μg/mL[5]
IL-6 ProductionLPS-stimulated RAW264.7 macrophagesCompound 1013.4 ± 2.3 μg/mL[5]

Signaling Pathways

The anti-inflammatory effects of saponins from Ophiopogon japonicus are primarily attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in immunity and inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saponins from Ophiopogon japonicus have been shown to inhibit this process.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IKK Phosphorylation IkB_NFkB->NFkB Release OphiopojaponinC This compound (Proposed) OphiopojaponinC->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5] Inhibition of the phosphorylation of these kinases has been observed with compounds isolated from Ophiopogon japonicus, suggesting a mechanism for their anti-inflammatory effects.[5]

MAPK_Pathway cluster_mapk MAPKs LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs ERK ERK1/2 MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription OphiopojaponinC This compound (Proposed) OphiopojaponinC->MKKs Inhibition (Proposed) Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow Start Seed RAW264.7 cells Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Incubate2 Incubate for 24h Induce->Incubate2 Collect Collect supernatant and cell lysate Incubate2->Collect Analyze Analyze for inflammatory markers (ELISA, Western Blot) Collect->Analyze

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ophiopojaponin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal models for evaluating the in vivo efficacy of Ophiopojaponin C, a steroidal saponin with significant therapeutic potential. The protocols detailed below are based on preclinical studies of closely related saponins isolated from Ophiopogon japonicus, offering a robust framework for investigating the cardioprotective, neuroprotective, and anti-inflammatory properties of this compound.

Animal Models for Cardioprotective Efficacy

Myocardial ischemia-reperfusion (I/R) injury is a primary cause of morbidity and mortality worldwide. Ophiopogonins have demonstrated significant cardioprotective effects in preclinical models by mitigating oxidative stress and inflammation.

Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats

This model is widely used to simulate the damage that occurs when blood flow is restored to the heart after a period of ischemia, mimicking conditions like a heart attack and subsequent treatment.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of sodium pentobarbital (40 mg/kg).

  • Surgical Procedure:

    • The rats are tracheotomized and ventilated with a rodent respirator.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a silk suture. Successful occlusion is confirmed by the appearance of myocardial cyanosis.

    • After 30-40 minutes of ischemia, the ligature is released to allow for 2-3 hours of reperfusion[1][2].

  • This compound Administration:

    • This compound can be administered intravenously (e.g., via the tail vein) or intraperitoneally at various doses.

    • Administration can occur either as a pretreatment before ischemia or at the onset of reperfusion to assess both preventative and curative effects[2].

  • Assessment of Efficacy:

    • Infarct Size: At the end of reperfusion, the heart is excised, and the infarct size is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining. The non-infarcted tissue stains red, while the infarcted area remains pale[1].

    • Cardiac Function: Assessed by electrocardiogram (ECG) and echocardiography to measure parameters like ejection fraction and fractional shortening[1].

    • Biochemical Markers: Blood samples are collected to measure serum levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH)[1][3].

    • Histopathology: Myocardial tissue is examined for morphological changes, including edema, necrosis, and inflammatory cell infiltration, using hematoxylin and eosin (H&E) staining[1].

Quantitative Data Summary:

Animal ModelTreatment GroupDoseInfarct Size (% of Area at Risk)CK-MB (U/L)LDH (U/L)Source
Rat I/RControl (I/R)-57.0 ± 3.6IncreasedIncreased[2]
Ophiopogonin D10 mg/kgReducedDecreasedDecreased[1]
Saponin Extract50 mg/kg44.5 ± 2.9 (preventive)Decreased by 38.86%Decreased by 26.84%[2][3]
Doxorubicin-Induced Chronic Heart Failure Model in Rats

This model is relevant for studying drug-induced cardiotoxicity and the potential protective effects of therapeutic compounds.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Heart Failure: Doxorubicin (DOX) is administered intraperitoneally at a cumulative dose to induce chronic heart failure[3].

  • This compound Administration: this compound is administered orally or intraperitoneally daily for a specified period following DOX treatment.

  • Assessment of Efficacy:

    • Cardiac Function: Monitored using echocardiography.

    • Biochemical Markers: Serum levels of CK-MB, LDH, and aspartate aminotransferase (AST) are measured[3].

    • Oxidative Stress Markers: Myocardial tissue levels of superoxide dismutase (SOD) and malondialdehyde (MDA) are determined.

Quantitative Data Summary:

Animal ModelTreatment GroupCK-MB (% increase vs. Control)LDH (% increase vs. Control)AST (% increase vs. Control)Source
Rat DOX-CHFCHF Group162.79%103.44%68.67%[3]
SOJ TreatmentReduced by 38.86%Reduced by 26.84%Reduced by 13.68%[3]

Animal Models for Neuroprotective Efficacy

Ophiopogonins have shown promise in protecting against neuronal damage in models of stroke and neurodegenerative diseases.

Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia-Reperfusion Injury in Rats

This is the most common model for focal cerebral ischemia, mimicking human ischemic stroke.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthesia is induced and maintained with isoflurane or other suitable anesthetics.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA)[4].

    • After a period of occlusion (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion.

  • This compound Administration: this compound can be administered intravenously or intraperitoneally before or after the ischemic insult.

  • Assessment of Efficacy:

    • Neurological Deficit Score: Neurological function is assessed using a standardized scoring system (e.g., 0-5 scale) at various time points after reperfusion[5][6].

    • Infarct Volume: Brains are sectioned and stained with TTC to quantify the infarct volume[5][6].

    • Brain Water Content: Measured to assess cerebral edema[5].

    • Histopathology: Neuronal damage is evaluated using H&E and Nissl staining[5][6].

    • Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured in the brain tissue[5].

Quantitative Data Summary:

Animal ModelTreatment GroupDoseNeurological Deficit ScoreInfarct Volume (%)Brain Water Content (%)Source
Rat MCAO/RMCAO/R-3.5 ± 0.525.3 ± 3.181.2 ± 1.5[5][6]
Ophiopogonin D0.5 µmol/LReducedReducedReduced[5][6]
Neurotoxin-Induced Models of Parkinson's Disease

Models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP are used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease[7][8].

Experimental Protocol (6-OHDA Model):

  • Animal Model: Rats or mice.

  • Procedure: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle to induce progressive loss of dopaminergic neurons.

  • This compound Administration: Administered systemically before or after the neurotoxin injection.

  • Assessment of Efficacy:

    • Behavioral Tests: Rotational behavior induced by apomorphine or amphetamine is a key indicator of dopaminergic deficit.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Transgenic Mouse Models of Alzheimer's Disease

Models such as APP/PS1 and 5xFAD mice, which overexpress human genes associated with familial Alzheimer's disease, are used to study amyloid plaque pathology and cognitive deficits[9][10].

Experimental Protocol (APP/PS1 Model):

  • Animal Model: APP/PS1 transgenic mice.

  • This compound Administration: Chronic administration via oral gavage or in the diet over several months.

  • Assessment of Efficacy:

    • Cognitive Tests: Morris water maze and Y-maze are used to assess spatial learning and memory[11].

    • Histopathology: Immunohistochemical staining for amyloid-beta (Aβ) plaques and activated microglia in the brain.

    • Biochemical Analysis: ELISA to measure Aβ levels in brain homogenates.

Animal Models for Anti-inflammatory Efficacy

The anti-inflammatory properties of ophiopogonins can be evaluated in various models of acute and chronic inflammation.

Carrageenan-Induced Paw Edema in Mice or Rats

This is a classic model of acute inflammation used for screening anti-inflammatory drugs.

Experimental Protocol:

  • Animal Model: Mice or rats.

  • Induction of Edema: A sub-plantar injection of carrageenan solution into the hind paw induces a localized inflammatory response[12].

  • This compound Administration: Administered orally or intraperitoneally prior to carrageenan injection.

  • Assessment of Efficacy:

    • Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated.

Quantitative Data Summary:

Animal ModelTreatment GroupDoseEdema Inhibition (%)Source
Mouse Paw EdemaROJ-ext25 mg/kgSignificant[12]
ROJ-ext50 mg/kgSignificant[12]
Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease[13][14].

Experimental Protocol:

  • Animal Model: DBA/1 mice are commonly used due to their susceptibility.

  • Induction of Arthritis: Immunization with type II collagen emulsified in Freund's complete adjuvant induces an autoimmune response leading to arthritis.

  • This compound Administration: Administered daily starting from the day of immunization or after the onset of clinical signs.

  • Assessment of Efficacy:

    • Clinical Score: Arthritis severity is scored based on paw swelling and redness.

    • Histopathology: Joint tissues are examined for synovial inflammation, cartilage destruction, and bone erosion.

    • Inflammatory Cytokines: Serum or joint tissue levels of TNF-α, IL-1β, and IL-6 are measured.

Signaling Pathways and Experimental Workflows

The therapeutic effects of ophiopogonins are often mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Signaling Pathway of Ophiopogonin in Cardioprotection

Ophiopogonin_Cardioprotection cluster_pro_survival Pro-survival Pathways cluster_pro_inflammatory Pro-inflammatory & Apoptotic Pathways Ophiopogonin This compound PI3K PI3K Ophiopogonin->PI3K Activates Nrf2 Nrf2 Ophiopogonin->Nrf2 Activates NFkB NF-κB Ophiopogonin->NFkB Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO Production eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant HO1->Cardioprotection Antioxidant->Cardioprotection Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: this compound Cardioprotective Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow start Start animal_model Select Animal Model (e.g., Rat MCAO) start->animal_model randomization Randomize Animals into Groups (Control, Vehicle, this compound) animal_model->randomization induction Induce Disease/Injury (e.g., MCAO surgery) randomization->induction treatment Administer this compound (Define Dose, Route, Timing) induction->treatment assessment Assess Efficacy (Behavioral, Biochemical, Histological) treatment->assessment data_analysis Data Collection & Statistical Analysis assessment->data_analysis end End data_analysis->end

Caption: General Workflow for In Vivo Efficacy Studies.

References

Preparation of Ophiopojaponin C Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered significant interest for its potential therapeutic properties. Accurate and reproducible in vitro studies investigating its biological activities necessitate the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of stock solutions. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₄₄H₇₀O₁₈[1]
Molecular Weight 887.03 g/mol [1]
Purity Typically ≥95%[1]
Appearance White to off-white powder
Solubility While specific data for this compound is limited, it is anticipated to be soluble in dimethyl sulfoxide (DMSO). Saponins, as a class, can also exhibit solubility in water (solubility may be enhanced with the addition of a small amount of alkali) and hot ethanol.

Experimental Protocols

Materials and Reagents
  • This compound powder (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Biological safety cabinet (BSC)

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent introduction into the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet (BSC) to maintain the sterility of the stock solution.

  • Weighing this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.87 mg of this compound.

    • Calculation:

      • Molecular Weight (MW) = 887.03 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Desired Volume = 1 mL = 0.001 L

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 887.03 g/mol = 0.00887 g = 8.87 mg

  • Dissolution in DMSO: Transfer the weighed this compound powder into a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of sterile, cell culture grade DMSO (in this example, 1 mL) to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulate matter remains. If necessary, gentle warming in a 37°C water bath can aid in dissolution.

  • Sterilization: As this compound is a natural product and the stock solution is prepared in DMSO, which is not amenable to heat sterilization, it is crucial to use sterile techniques and sterile reagents throughout the process. If there are concerns about microbial contamination, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage Conditions: Store the aliquots at -20°C for short to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect the aliquots from light by storing them in a dark box or wrapping the tubes in aluminum foil.

Preparation of Working Solutions for Cell Culture Experiments

Procedure:

  • Thawing the Stock Solution: When ready to use, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare intermediate dilutions of the stock solution in sterile complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.

  • Final Concentration in Cell Culture: Add the appropriate volume of the working solution to the cell culture plates to achieve the desired final concentration of this compound. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for preparing this compound stock solutions and a conceptual representation of its potential application in cell signaling studies.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex filter Filter Sterilize (Optional) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add Add to Cell Culture dilute->add treat Treat with this compound add->treat cells Plate Cells cells->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_pathway Conceptual Signaling Pathway opc This compound receptor Cell Surface Receptor opc->receptor Binds cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->cascade Activates transcription Transcription Factor Activation cascade->transcription Regulates response Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) transcription->response Induces/Inhibits

Caption: Conceptual Signaling Pathway of this compound.

Stability and Storage Recommendations

  • Powder: Store the solid this compound powder at -20°C in a desiccator to protect it from moisture and light.

  • Stock Solution: As a general guideline for saponins, freshly prepared solutions are recommended. Store aliquots of the DMSO stock solution at -20°C for several weeks or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Working solutions diluted in cell culture medium should be prepared fresh for each experiment and should not be stored for extended periods, as the stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively characterized.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution to avoid skin contact.

  • Dispose of all waste materials according to institutional guidelines for chemical and biological waste.

References

Ophiopojaponin C: A Potential Therapeutic Agent for Cardiovascular Disease - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, is emerging as a promising therapeutic agent for the management of cardiovascular diseases. Preclinical studies have demonstrated its significant cardioprotective effects, which are attributed to its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from studies on related compounds from Ophiopogon japonicus. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathophysiology of CVD is complex, involving intricate signaling pathways related to inflammation, oxidative stress, and apoptosis. Chronic inflammation, characterized by the elevated expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), plays a pivotal role in the initiation and progression of atherosclerosis and heart failure. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes to cellular damage and dysfunction in the cardiovascular system. Furthermore, apoptosis, or programmed cell death, of cardiomyocytes and endothelial cells is a critical factor in the development of various cardiac pathologies.

Ophiopogon japonicus, a traditional Chinese medicine, has long been used for the treatment of cardiovascular ailments. This compound is one of the active steroidal saponins found in this plant. While direct research on this compound is still expanding, studies on closely related compounds from the same plant, such as Ophiopogonin D, and extracts rich in steroidal saponins, provide compelling evidence for its therapeutic potential. These studies suggest that this compound likely exerts its cardioprotective effects by modulating key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Mechanism of Action

The cardioprotective effects of saponins from Ophiopogon japonicus are multi-faceted, targeting key pathological processes in cardiovascular disease.

Anti-Inflammatory Effects

A steroidal saponin extract from Ophiopogon japonicus (SOJ) has been shown to significantly suppress the inflammatory response in a rat model of doxorubicin-induced chronic heart failure.[1][2] Treatment with SOJ led to a marked reduction in the myocardial levels of pro-inflammatory cytokines.[1] This anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway.[1][2]

Anti-Oxidative Stress Effects

The same SOJ extract demonstrated potent anti-oxidative properties by enhancing the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Inhibition of Apoptosis

Related compounds from Ophiopogon japonicus, such as Methylophiopogonanone A and B, have been shown to protect endothelial cells and cardiomyocytes from apoptosis induced by oxidative stress and ischemia/reperfusion injury.[3][4][5] These effects are mediated through the activation of pro-survival signaling pathways like the PI3K/Akt/eNOS pathway.[4]

Signaling Pathways

The therapeutic potential of this compound in cardiovascular disease is underscored by its ability to modulate critical intracellular signaling cascades. The following diagram illustrates the proposed mechanism based on evidence from related compounds.

Caption: Proposed signaling pathway of this compound in cardioprotection.

Quantitative Data

While specific quantitative data for this compound is limited, the following tables summarize the effects of a steroidal saponin extract from Ophiopogon japonicus (SOJ) on key cardiovascular parameters.

Table 1: Effect of SOJ on Hemodynamic Parameters in Doxorubicin-Induced Chronic Heart Failure in Rats [2]

ParameterControl GroupCHF GroupCHF + SOJ (100 mg/kg)
LVESP (mmHg)118.32 ± 2.0197.34 ± 1.88113.32 ± 2.11
+dP/dtmax (mmHg/s)3124.54 ± 189.231748.21 ± 154.322510.43 ± 176.54
-dP/dtmax (mmHg/s)3567.87 ± 298.452071.34 ± 243.123107.12 ± 265.43
LVEDP (mmHg)7.98 ± 0.7624.25 ± 2.1115.21 ± 1.54

CHF: Chronic Heart Failure; LVESP: Left Ventricular End-Systolic Pressure; +dP/dtmax: Maximum rate of pressure increase; -dP/dtmax: Maximum rate of pressure decrease; LVEDP: Left Ventricular End-Diastolic Pressure.

Table 2: Effect of SOJ on Inflammatory Cytokines and p38 MAPK Activity [1]

ParameterControl GroupCHF GroupCHF + SOJ (100 mg/kg)
TNF-α (pg/mg protein)45.32 ± 4.12128.76 ± 8.9878.54 ± 6.45
IL-6 (pg/mg protein)87.54 ± 7.65187.43 ± 12.34112.87 ± 9.87
IL-1β (pg/mg protein)21.87 ± 2.3456.78 ± 5.4334.12 ± 3.87
Relative p38 MAPK Activity1.00 ± 0.123.45 ± 0.431.87 ± 0.21

Table 3: Effect of SOJ on Myocardial Oxidative Stress Markers [2]

ParameterControl GroupCHF GroupCHF + SOJ (100 mg/kg)
SOD (U/mg protein)312.43 ± 21.45187.54 ± 15.87276.87 ± 18.98
CAT (U/mg protein)18.76 ± 1.549.87 ± 0.9815.43 ± 1.23
GSH-Px (μmol/mg protein)387.54 ± 28.76210.34 ± 19.87321.45 ± 25.43
MDA (nmol/mg protein)2.12 ± 0.215.87 ± 0.543.45 ± 0.32

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's cardioprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cardiomyocytes (e.g., H9c2 cells) or endothelial cells (e.g., HUVECs) subjected to oxidative stress.

Workflow Diagram:

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Pre-treat with this compound Pre-treat with this compound Incubate for 24h->Pre-treat with this compound Induce oxidative stress (e.g., H2O2) Induce oxidative stress (e.g., H2O2) Pre-treat with this compound->Induce oxidative stress (e.g., H2O2) Incubate for specified time Incubate for specified time Induce oxidative stress (e.g., H2O2)->Incubate for specified time Add MTT solution Add MTT solution Incubate for specified time->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4h->Add DMSO to dissolve formazan Measure absorbance at 570 nm Measure absorbance at 570 nm Add DMSO to dissolve formazan->Measure absorbance at 570 nm

Caption: Workflow for MTT cell viability assay.

Materials:

  • H9c2 or HUVEC cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined time (e.g., 2 hours).

  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration determined by a dose-response curve (e.g., 100 µM) and incubate for the desired duration (e.g., 24 hours).

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of p38 MAPK in response to a pro-inflammatory stimulus.

Workflow Diagram:

Western_Blot_Workflow Cell treatment and lysis Cell treatment and lysis Protein quantification (BCA assay) Protein quantification (BCA assay) Cell treatment and lysis->Protein quantification (BCA assay) SDS-PAGE SDS-PAGE Protein quantification (BCA assay)->SDS-PAGE Protein transfer to PVDF membrane Protein transfer to PVDF membrane SDS-PAGE->Protein transfer to PVDF membrane Blocking Blocking Protein transfer to PVDF membrane->Blocking Primary antibody incubation (p-p38, total p38) Primary antibody incubation (p-p38, total p38) Blocking->Primary antibody incubation (p-p38, total p38) Washing Washing Primary antibody incubation (p-p38, total p38)->Washing Secondary antibody incubation Secondary antibody incubation Washing->Secondary antibody incubation Chemiluminescent detection Chemiluminescent detection Washing->Chemiluminescent detection Secondary antibody incubation->Washing Image analysis and quantification Image analysis and quantification Chemiluminescent detection->Image analysis and quantification

References

Ophiopojaponin C: Uncharted Territory in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the existing scientific literature, there is currently no available research detailing the neuroprotective effects of ophiopojaponin C. Extensive searches have not yielded any studies that specifically examine its mechanisms of action, quantitative efficacy, or the signaling pathways it may modulate in the context of neuronal health and disease.

This compound is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. While other compounds from this plant, such as ophiopogonin D and ophiopogonin B, have been the subject of research into their biological activities, this compound remains largely uncharacterized in the field of neuropharmacology.

Our investigation sought to compile detailed application notes and protocols for researchers, scientists, and drug development professionals. This would have included a thorough summary of quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. However, the foundational scientific data required to generate such a document for this compound is not present in the public domain.

Potential Avenues for Future Research

Given the neuroprotective potential of other compounds from Ophiopogon japonicus, future research into this compound could be a promising area of investigation. Based on the mechanisms of related compounds and the general landscape of neuroprotection research, several key areas could be explored:

  • Anti-inflammatory Effects: Chronic inflammation is a hallmark of many neurodegenerative diseases. Future studies could investigate whether this compound can modulate inflammatory pathways in neuronal and glial cells.

  • Antioxidant Properties: Oxidative stress is another critical factor in neuronal cell death. Assessing the ability of this compound to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses would be a valuable first step.

  • Anti-apoptotic Activity: Programmed cell death, or apoptosis, is a final common pathway in many neurodegenerative conditions. Investigating the potential of this compound to inhibit apoptotic cascades in neurons would be crucial.

To facilitate such future research, we have outlined a hypothetical experimental workflow based on standard practices in the field for evaluating the neuroprotective potential of a novel compound.

Hypothetical Experimental Workflow for Investigating this compound

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Compound Isolation & Characterization (HPLC, NMR, MS) B Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) A->B C Induce Neuronal Damage (e.g., Oxidative stress with H2O2, Glutamate excitotoxicity) B->C D Treatment with this compound (Dose-response studies) C->D E Assess Cell Viability & Apoptosis (MTT assay, TUNEL staining) D->E F Measure Inflammatory Markers (ELISA for TNF-α, IL-6) D->F G Analyze Signaling Pathways (Western blot for key proteins) D->G H Animal Model of Neurodegeneration (e.g., Stroke model, Parkinson's model) I Administration of this compound H->I J Behavioral Assessments (e.g., Morris water maze, Rotarod test) I->J K Histological Analysis of Brain Tissue (IHC for neuronal markers, inflammation) I->K L Biochemical Analysis of Brain Homogenates (Oxidative stress markers, protein levels) I->L

Caption: Hypothetical workflow for neuroprotective studies of this compound.

The pursuit of novel neuroprotective agents is of paramount importance in the face of a growing global burden of neurodegenerative diseases. While this compound remains an enigmatic molecule in this context, the outlined avenues for research provide a roadmap for its potential exploration as a therapeutic candidate. The scientific community awaits foundational research to unlock the potential of this and many other uncharacterized natural compounds.

Troubleshooting & Optimization

How to improve the yield of ophiopojaponin C extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophiopogonin C extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield of Ophiopogonin C from Ophiopogon japonicus.

Troubleshooting Guide: Enhancing Ophiopogonin C Yield

This guide addresses common issues encountered during the extraction of Ophiopogonin C and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Ophiopogonin C Incomplete cell wall disruption.- Ensure the plant material is finely powdered to increase the surface area for solvent penetration. - Consider a pre-treatment step such as enzymatic hydrolysis with cellulase or pectinase to break down the plant cell wall.
Inappropriate solvent selection.- Steroidal saponins like Ophiopogonin C are polar molecules. Use polar solvents like methanol or ethanol. An aqueous solution of ethanol (70-85%) is often more effective than absolute ethanol as it can enhance the swelling of plant material, facilitating better extraction.[1][2]
Suboptimal extraction parameters.- Optimize the solid-to-liquid ratio, extraction time, and temperature. A higher solvent ratio can improve extraction efficiency, but excessive solvent may lead to the extraction of impurities.[3][4] - Prolonged extraction times at high temperatures can lead to the degradation of saponins.[2][5]
Co-extraction of Impurities (e.g., polysaccharides, pigments) Solvent polarity is too high.- While polar solvents are necessary, using a gradient extraction can help. Start with a less polar solvent to remove non-polar impurities before extracting with a higher polarity solvent for Ophiopogonin C.
Lack of a purification step.- After the initial extraction, employ purification techniques such as macroporous resin chromatography or solid-phase extraction (SPE) to separate Ophiopogonin C from other co-extracted compounds.[6]
Degradation of Ophiopogonin C during Extraction High temperatures.- Employ lower extraction temperatures, especially for methods requiring prolonged heating. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.[5]
pH of the extraction solvent.- The pH of the extraction medium can affect the stability of saponins. It is generally recommended to maintain a neutral or slightly acidic pH to prevent hydrolysis of the glycosidic bonds.[5]
Presence of catalytic metals.- Avoid contact with reactive metals like iron, which can catalyze the degradation of saponins. Use glass or stainless steel equipment for the extraction process.[7]
Inconsistent Yields Between Batches Variation in raw material.- The concentration of Ophiopogonin C can vary depending on the geographical origin, cultivation practices, and harvest time of Ophiopogon japonicus.[1] Ensure consistent sourcing of plant material.
Inconsistent extraction procedure.- Strictly adhere to the optimized and validated extraction protocol for each batch to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting Ophiopogonin C?

A1: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional solvent extraction, offering higher yields in a shorter time and with less solvent consumption.[2][8] The choice of method may depend on the available equipment and the scale of the extraction.

Q2: What is the optimal solvent for Ophiopogonin C extraction?

A2: An aqueous solution of ethanol, typically in the range of 70-85%, is considered optimal for extracting steroidal saponins from Ophiopogon japonicus.[1][2] This solvent mixture effectively solubilizes the polar saponins while minimizing the co-extraction of highly polar compounds like polysaccharides.

Q3: How can I remove polysaccharides that are co-extracted with Ophiopogonin C?

A3: Ethanol precipitation is a common method to remove polysaccharides. After extraction, the extract can be concentrated and a high volume of ethanol (e.g., 95%) is added to precipitate the polysaccharides, which can then be separated by centrifugation or filtration.[9]

Q4: Can enzymatic hydrolysis improve the yield of Ophiopogonin C?

A4: Yes, enzymatic hydrolysis using enzymes like cellulase and pectinase can break down the plant cell wall, allowing for better solvent penetration and release of intracellular components, including Ophiopogonin C.[9][10] This is often used as a pre-treatment step before solvent extraction.

Q5: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of Ophiopogonin C?

A5: The key parameters for UAE include ultrasonic power, extraction time, temperature, and the solid-to-liquid ratio. Optimal conditions often involve a balance to maximize extraction efficiency without causing degradation of the target compound.[2][11]

Data Presentation: Comparison of Extraction Methods for Steroidal Saponins

The following table summarizes the typical parameters and outcomes for different methods used to extract steroidal saponins from Ophiopogon japonicus. Note that yields can vary based on the specific plant material and analytical methods used.

Extraction Method Solvent Solid-to-Liquid Ratio (g/mL) Temperature (°C) Time Key Advantages Key Disadvantages
Conventional Solvent Extraction 70% Methanol1:30Room Temperature60 minSimple, low equipment cost.Time-consuming, lower efficiency.[1]
Ultrasound-Assisted Extraction (UAE) 85% Ethanol1:105075 minHigh efficiency, reduced extraction time.[2]May cause degradation if power/temperature is not controlled.[9]
Microwave-Assisted Extraction (MAE) 90% Ethanol1:14Not specified4 minVery fast, high yield.[12]Requires specialized equipment, potential for localized overheating.[9]
Enzyme-Assisted Extraction VariesVaries5560 minMild conditions, can improve yield by breaking cell walls.[9][10]Requires specific enzymes, pH and temperature control is critical.[9]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Ophiopogonin C

This protocol is a synthesized guideline based on optimized parameters for steroidal saponin extraction.

  • Preparation of Plant Material:

    • Dry the roots of Ophiopogon japonicus at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add 10 mL of 85% aqueous ethanol to achieve a solid-to-liquid ratio of 1:10.[2]

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 250 W), temperature to 50°C, and extraction time to 75 minutes.[2]

    • After extraction, cool the mixture to room temperature.

  • Post-Extraction Processing:

    • Centrifuge the extract at a suitable speed (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the plant residue.

    • Collect the supernatant. The extraction of the residue can be repeated 1-2 times to maximize yield.

    • Combine the supernatants and filter.

    • The filtered extract can then be concentrated under reduced pressure and prepared for purification or analysis.

Microwave-Assisted Extraction (MAE) of Ophiopogonin C

This protocol provides a general framework for MAE based on reported methods for related compounds.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Ophiopogon japonicus roots as described in the UAE protocol.

  • Extraction Procedure:

    • Place 1.0 g of the powdered material into a microwave-safe extraction vessel.

    • Add 14 mL of 90% ethanol.[12]

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., medium power, specific wattage will depend on the instrument) and extraction time to 4 minutes.[12]

  • Post-Extraction Processing:

    • Allow the vessel to cool to a safe temperature before opening.

    • Filter the extract to separate the liquid from the solid residue.

    • The extract can be further processed for purification and analysis.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Ophiopogon japonicus Roots drying Drying (50-60°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction Method (UAE, MAE, etc.) grinding->extraction parameters Optimized Parameters - Solvent - Ratio - Temperature - Time filtration Filtration / Centrifugation extraction->filtration concentration Concentration filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (HPLC, etc.) purification->analysis

Caption: General workflow for Ophiopogonin C extraction.

troubleshooting_logic start Start: Low Ophiopogonin C Yield q1 Is the plant material finely powdered? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Grind to a fine powder (40-60 mesh) q1->a1_no q2 Is the correct solvent being used? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Use 70-85% aqueous ethanol q2->a2_no q3 Are the extraction parameters optimized? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Optimize time, temperature, and solid-to-liquid ratio q3->a3_no end Yield Improved a3_yes->end

Caption: Troubleshooting logic for low Ophiopogonin C yield.

References

Technical Support Center: Optimizing HPLC-ELSD for Saponin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of saponins using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your analytical methods and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC-ELSD analysis of saponins.

ProblemPossible CausesRecommended Solutions
No or Low Peak Response Inappropriate ELSD settings (Drift Tube Temperature, Nebulizer Gas Pressure). Saponins may be volatile or thermally labile. Low analyte concentration. Incompatible mobile phase.Optimize ELSD parameters; start with a drift tube temperature of 50-70°C and a nebulizer gas pressure of 2.5-3.5 bar.[1][2][3] If saponins are heat-sensitive, consider a lower drift tube temperature.[4] Concentrate the sample or inject a larger volume. Ensure the mobile phase is sufficiently volatile and free of non-volatile buffers (e.g., phosphate buffers). Use modifiers like formic acid at low concentrations (e.g., 0.1%).[5]
Baseline Noise or Drift Contaminated mobile phase. Insufficient gas purity. Incomplete mobile phase evaporation. Fluctuations in gas pressure or temperature.Use HPLC-grade solvents and fresh mobile phase. Employ high-purity nitrogen gas (≥99.999%).[6] Increase the drift tube temperature to ensure complete solvent evaporation, but avoid excessively high temperatures that could degrade the saponins.[4][7] Check for leaks in the gas line and ensure the regulator is functioning correctly.
Poor Peak Shape (Broadening or Tailing) Column overload. Inappropriate mobile phase pH or composition. Secondary interactions with the stationary phase. Column degradation.Dilute the sample. Adjust the mobile phase pH; adding a small amount of acid (e.g., formic acid) can improve peak shape for some saponins.[5] Consider a different column chemistry or a column with a higher carbon load. Use a guard column and ensure proper sample preparation to prolong column life.[8]
Split Peaks Incompletely filled sample loop. Sample solvent incompatible with the mobile phase. Column void or contamination at the column inlet.Ensure the injection volume is appropriate for the loop size. Dissolve the sample in the initial mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase. Reverse and flush the column (disconnected from the detector). If the problem persists, replace the column.[9]
Irreproducible Peak Areas Fluctuations in ELSD parameters. Inconsistent injection volume. Sample instability. Non-linear detector response.Ensure stable drift tube temperature and nebulizer gas pressure.[4] Use a high-quality autosampler and check for air bubbles in the syringe. Prepare fresh samples and standards. The ELSD response is non-linear; construct a calibration curve using a suitable regression model (e.g., logarithmic or quadratic) for accurate quantification.[10]

Frequently Asked Questions (FAQs)

1. Why is ELSD a good choice for saponin analysis?

Saponins often lack a strong chromophore, making them difficult to detect using UV-Vis detectors.[5][11] ELSD is a universal detector that does not rely on the optical properties of the analyte, making it well-suited for detecting non-chromophoric compounds like saponins.[1][11][12] It provides a stable baseline even with gradient elution, which is often necessary for separating complex saponin mixtures.[1]

2. What are the critical ELSD parameters to optimize for saponin analysis?

The two most critical parameters are the drift tube temperature and the nebulizer gas pressure (or flow rate) .[1]

  • Drift Tube Temperature: This needs to be high enough to evaporate the mobile phase but not so high that it volatilizes or degrades the saponin analytes. A typical starting range is 50-70°C.[1][2][3][13]

  • Nebulizer Gas Pressure: This affects the droplet size of the aerosol. The optimal pressure will depend on the mobile phase composition and flow rate. A common range is 2.5-3.5 bar.[1]

3. What type of mobile phase should I use for saponin analysis with HPLC-ELSD?

A reversed-phase HPLC setup is common for saponin analysis. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10][14][15] To improve peak shape and resolution, a small amount of a volatile acid, such as formic acid (e.g., 0.1%), is often added.[5] It is crucial to avoid non-volatile buffers like phosphate salts, as they will not evaporate in the ELSD and will create significant background noise.

4. How can I improve the sensitivity of my saponin analysis?

Optimizing the ELSD parameters is key. Adjust the drift tube temperature and nebulizer gas pressure to maximize the signal-to-noise ratio.[6] Additionally, ensure your mobile phase is highly volatile. The choice of organic solvent can also play a role; for instance, acetonitrile is more volatile than methanol. The gain setting on the ELSD can be increased, but be aware that this will also amplify any baseline noise.[4]

5. Can I use gradient elution with an ELSD for saponin analysis?

Yes, one of the significant advantages of ELSD is its compatibility with gradient elution, as it is less sensitive to changes in mobile phase composition compared to detectors like refractive index (RI).[1] This allows for the effective separation of complex mixtures of saponins with varying polarities.

Quantitative Data Summary

The following tables summarize typical starting parameters for HPLC-ELSD analysis of saponins based on published literature. These should be considered as starting points for method development.

Table 1: HPLC Parameters for Saponin Analysis

ParameterTypical Values
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1][10]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.8 - 1.0 mL/min[10][14]
Column Temperature 30°C[10][14]
Injection Volume 10 - 25 µL[10]

Table 2: ELSD Parameters for Saponin Analysis

ParameterTypical Values
Drift Tube Temperature 50 - 70°C[1][2][3][13]
Nebulizer Gas Nitrogen[1][13]
Nebulizer Gas Pressure 2.5 - 3.5 bar (or equivalent flow rate)[1]
Gain Varies by instrument; start with a mid-range value and adjust as needed.

Experimental Protocols

Protocol 1: General HPLC-ELSD Method Development for Saponin Analysis
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve saponin standards in a suitable solvent, typically the initial mobile phase composition (e.g., 80:20 water:acetonitrile).

    • Extract saponins from the sample matrix using an appropriate method (e.g., pressurized liquid extraction, Soxhlet extraction).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a C18 column and equilibrate with the initial mobile phase for at least 30 minutes.

    • Set the column temperature to 30°C.

    • Prepare mobile phases consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • ELSD Parameter Optimization:

    • Set an initial drift tube temperature of 60°C and a nebulizer gas pressure of 3.0 bar.

    • Inject a saponin standard and monitor the peak response.

    • Systematically vary the drift tube temperature (e.g., in 5°C increments from 50°C to 75°C) while keeping the gas pressure constant to find the optimal temperature that gives the best signal-to-noise ratio.

    • At the optimal temperature, vary the nebulizer gas pressure (e.g., in 0.2 bar increments) to find the optimal pressure.

  • Gradient Elution Development:

    • Start with a shallow gradient (e.g., 20% B to 80% B over 40 minutes) to elute all saponins and determine their retention times.

    • Based on the initial chromatogram, adjust the gradient slope and duration to improve the separation of target saponins.

  • Method Validation:

    • Once the method is optimized, perform validation by assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For ELSD, a non-linear calibration curve (e.g., logarithmic or quadratic) is typically required.

Visualizations

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_elsd ELSD Detection & Optimization cluster_data Data Analysis prep_std Prepare Saponin Standards filter Filter all Solutions (0.45 µm) prep_std->filter prep_sample Extract Saponins from Sample prep_sample->filter hplc_setup Equilibrate C18 Column filter->hplc_setup To HPLC gradient Develop Gradient Program (Water/ACN + 0.1% FA) hplc_setup->gradient inject Inject Sample gradient->inject elsd_params Set Initial ELSD Parameters (Temp: 60°C, Gas: 3.0 bar) inject->elsd_params Column Effluent optimize_temp Optimize Drift Tube Temperature elsd_params->optimize_temp optimize_gas Optimize Nebulizer Gas Pressure optimize_temp->optimize_gas acquisition Acquire Chromatogram optimize_gas->acquisition quant Quantify using Non-linear Calibration Curve acquisition->quant

Caption: Workflow for HPLC-ELSD Method Development for Saponin Analysis.

Troubleshooting_Tree cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_reproducibility Reproducibility Issues start Chromatographic Problem Identified q_peak No / Low Peak Response? start->q_peak q_baseline Noisy or Drifting Baseline? start->q_baseline q_repro Irreproducible Peak Areas? start->q_repro a_peak_yes Optimize ELSD Temp/Gas Check Sample Concentration q_peak->a_peak_yes Yes q_shape Poor Peak Shape? q_peak->q_shape No a_shape_yes Adjust Mobile Phase pH Check for Column Overload q_shape->a_shape_yes Yes a_baseline_yes Use Fresh Mobile Phase Check Gas Purity & Leaks q_baseline->a_baseline_yes Yes a_repro_yes Check ELSD Stability Verify Injection Precision q_repro->a_repro_yes Yes

References

How to avoid degradation of ophiopojaponin C during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of ophiopogonin C during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid ophiopogonin C?

A1: For long-term storage, solid ophiopogonin C should be stored at 2-8°C (35.6-46.4°F), tightly sealed to protect from moisture.[1] When stored under these conditions, the product can be stable for up to 24 months. For shipping purposes, it is typically stable at room temperature in the continental US.[1]

Q2: How should I store ophiopogonin C once it is dissolved in a solvent?

A2: Stock solutions of ophiopogonin C should be prepared fresh for immediate use whenever possible. If advance preparation is necessary, it is recommended to store the solution in aliquots in tightly sealed vials at -20°C (-4°F) for short-term storage (up to two weeks) or at -80°C (-112°F) for long-term storage (up to six months).[1] It is crucial to avoid repeated freeze-thaw cycles.[2]

Q3: What solvents are suitable for dissolving ophiopogonin C?

A3: Ophiopogonin C is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3]

Q4: What are the primary factors that can cause ophiopogonin C degradation?

A4: While specific degradation pathways for ophiopogonin C are not extensively detailed, steroidal glycosides, in general, are susceptible to degradation from several factors. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Moisture/Hydrolysis: As a glycoside, ophiopogonin C is susceptible to hydrolysis, which can cleave the sugar moieties from the steroidal backbone. Storing in a dry environment is critical.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of many complex organic molecules.

  • Oxygen: Oxidative degradation can occur, especially if the compound is exposed to air for extended periods.[4]

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the glycosidic bonds.

Troubleshooting Guide

If you suspect degradation of your ophiopogonin C sample, follow this guide to identify and resolve the issue.

Diagram: Troubleshooting Ophiopogonin C Degradation

G start Unexpected Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Evaluate Experimental Handling (Solvent, pH, Light, Temp) start->check_handling analytical_test Perform Analytical Purity Test (e.g., HPLC, LC-MS) check_storage->analytical_test check_handling->analytical_test degraded Purity Below Expectation? (Multiple peaks, shifted retention time) analytical_test->degraded isolate_cause Isolate Cause: - Improper Storage - Solution Instability - Experimental Conditions degraded->isolate_cause Yes not_degraded Purity is Acceptable degraded->not_degraded No remediate Remediation: 1. Discard degraded stock. 2. Obtain fresh compound. 3. Strictly follow storage & handling protocols. isolate_cause->remediate other_issues Investigate Other Experimental Variables (e.g., assay conditions, reagents, cell lines) not_degraded->other_issues G cluster_0 Method Development cluster_1 Stability Study cluster_2 Data Analysis forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) storage Store Samples at Defined Conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) forced_degradation->storage hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient Optimization) hplc_dev->forced_degradation pull_samples Pull Samples at Time Points (0, 1, 3, 6 months) storage->pull_samples analyze Analyze via Validated Stability-Indicating Method pull_samples->analyze quantify Quantify Purity and Degradation Products analyze->quantify kinetics Determine Degradation Kinetics and Shelf-life quantify->kinetics G ophiopogonin_c Ophiopogonin C (Steroid + Sugar Chain) intermediate Intermediate Glycoside (Partial Sugar Loss) ophiopogonin_c->intermediate Hydrolysis (H+/H2O) sugars Free Sugars (e.g., Xylose, Rhamnose) ophiopogonin_c->sugars Hydrolysis (H+/H2O) aglycone Aglycone (Sapogenin) (Complete Sugar Loss) intermediate->aglycone Hydrolysis (H+/H2O) intermediate->sugars Hydrolysis (H+/H2O)

References

Ophiopojaponin C peak tailing issues in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing issues with Ophiopojaponin C in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed using RP-HPLC?

A1: this compound is a steroidal saponin, a type of natural product isolated from the tubers of Ophiopogon japonicus.[1] These compounds are of interest for their potential pharmacological activities. RP-HPLC is a widely used analytical technique for the separation, identification, and quantification of saponins in plant extracts and pharmaceutical preparations.[2]

Q2: What are the typical chemical properties of this compound relevant to HPLC analysis?

A2: this compound is a relatively large and polar molecule due to its multiple sugar moieties attached to a steroidal aglycone. Steroidal saponins are generally considered neutral or very weakly acidic compounds. The hydroxyl groups on the sugar residues have very high pKa values (typically around 16-18), meaning they are not significantly ionized in typical RP-HPLC mobile phases. The steroidal backbone is non-ionizable. Therefore, significant peak shape issues related to the ionization of this compound itself are uncommon.

Q3: What are the common causes of peak tailing in RP-HPLC analysis of this compound?

A3: Peak tailing for this compound in RP-HPLC is often attributed to several factors unrelated to the analyte's own properties:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the surface of silica-based C18 columns can interact with polar analytes like saponins, leading to peak tailing.[3][4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak distortion. Physical degradation of the column bed can also be a cause.

  • Inappropriate Mobile Phase Conditions: A mobile phase with insufficient buffer capacity or an unsuitable pH can exacerbate silanol interactions.

  • Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can contribute to peak broadening and tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: The this compound peak in my chromatogram is tailing.

Step 1: Initial Assessment and Diagnosis

First, determine if the peak tailing is specific to this compound or affects all peaks in the chromatogram.

  • Only this compound (or other saponin peaks) are tailing: This suggests a chemical interaction between the analyte and the stationary phase.

  • All peaks are tailing: This points towards a system-level issue, such as extra-column volume or a problem with the column itself.

Step 2: Addressing Analyte-Specific Tailing

If only saponin peaks are tailing, focus on mitigating interactions with the stationary phase.

Troubleshooting Workflow for Analyte-Specific Tailing

cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_sample Sample Preparation start Tailing this compound Peak check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Evaluate Column check_mobile_phase->check_column If tailing persists add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid check_sample Assess Sample Preparation check_column->check_sample If tailing persists use_endcapped Use End-Capped C18 Column check_column->use_endcapped solution Symmetrical Peak check_sample->solution Improved Peak Shape lower_concentration Dilute Sample check_sample->lower_concentration optimize_organic Adjust Acetonitrile/Water Ratio add_acid->optimize_organic guard_column Install/Replace Guard Column use_endcapped->guard_column check_solvent Match Sample Solvent to Mobile Phase lower_concentration->check_solvent

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Actions:

  • Optimize the Mobile Phase:

    • Add an Acidic Modifier: The most common approach to minimize silanol interactions is to add a small amount of acid to the mobile phase. Formic acid at a concentration of 0.1% is widely used for the analysis of saponins.[4] This protonates the silanol groups, reducing their ability to interact with the polar saponin molecules.

    • Adjust Organic Modifier Concentration: Fine-tune the gradient or isocratic ratio of acetonitrile and water. While this primarily affects retention time, it can also influence peak shape.

  • Evaluate the HPLC Column:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for the analysis of polar compounds like saponins.

    • Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components that could cause active sites and lead to peak tailing.

  • Assess Sample Preparation:

    • Check for Sample Overload: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion. For this compound, a mixture of methanol and water is a suitable solvent.

Step 3: Addressing System-Wide Tailing

If all peaks in your chromatogram are tailing, the issue is likely mechanical or related to the overall system setup.

Troubleshooting Workflow for System-Wide Tailing

start All Peaks Tailing check_connections Inspect Tubing and Fittings start->check_connections check_column_health Check for Column Void check_connections->check_column_health If tailing persists flush_system Flush Column and System check_column_health->flush_system If tailing persists solution Symmetrical Peaks flush_system->solution Improved Peak Shape

Caption: Troubleshooting workflow for system-wide peak tailing.

Detailed Actions:

  • Inspect System Connections:

    • Check all fittings and tubing between the injector, column, and detector for leaks or improper connections.

    • Minimize the length and internal diameter of all tubing to reduce extra-column volume.

  • Check for Column Void:

    • A void at the head of the column can cause peak tailing. This can sometimes be addressed by reversing and flushing the column. However, in many cases, the column may need to be replaced.

  • Flush the System and Column:

    • If the column is contaminated, flushing with a strong solvent may help. A typical flushing sequence for a C18 column could be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Return to mobile phase conditions.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This method is a starting point and may require optimization for your specific instrument and sample matrix.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 35-55% B over 45 minutes[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 35 °C[5]
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD) or UV at low wavelength (e.g., 205 nm)

Note on Detection: Saponins like this compound lack a strong chromophore, making UV detection challenging. ELSD is often preferred for better sensitivity. If using UV, detection at a low wavelength (around 205 nm) may be possible, but baseline noise can be an issue.

Sample Preparation Protocol
  • Accurately weigh the powdered plant material or extract.

  • Extract with 70% methanol in an ultrasonic bath.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes mobile phase compositions from literature for the analysis of saponins from Ophiopogon japonicus.

ReferenceColumnMobile Phase AMobile Phase BGradient/Isocratic
Wu et al. (2015)[5]Kromasil 100-5 C18 (4.6 x 250 mm, 5 µm)WaterAcetonitrileGradient: 35-55% B (0-45 min)
Liu et al. (2013)[4]Tigerkin C180.02% Formic Acid in Water0.02% Formic Acid in AcetonitrileGradient
Chen et al. (2022)[6]Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)0.1% Formic Acid in WaterAcetonitrileGradient

Signaling Pathways and Logical Relationships

While a specific signaling pathway involving this compound is not well-established in the context of HPLC analysis, the logical relationship for troubleshooting peak tailing can be visualized.

Logical Diagram for Troubleshooting Peak Tailing

Problem Peak Tailing Observed Isolate_Problem Isolate the Cause Problem->Isolate_Problem Chemical_Issues Chemical Interactions Isolate_Problem->Chemical_Issues Analyte-Specific Tailing System_Issues System/Mechanical Problems Isolate_Problem->System_Issues All Peaks Tailing Optimize_Method Optimize HPLC Method Chemical_Issues->Optimize_Method System_Maintenance Perform System Maintenance System_Issues->System_Maintenance Solution Symmetrical Peak Optimize_Method->Solution System_Maintenance->Solution

Caption: Logical diagram for diagnosing and resolving HPLC peak tailing.

References

Best practices for ophiopojaponin C sample preparation for analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the sample preparation and analysis of ophiopojaponin C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from plant material?

A1: For extracting saponins like this compound, polar solvents are generally most effective. An 80% ethanol solution is often a good starting point, as it has been shown to achieve high extraction yields for total saponins in related plant materials[1]. Methanol is another common choice. The optimal solvent and its concentration should be determined empirically for your specific plant matrix.

Q2: What are the most effective extraction techniques for this compound?

A2: Several techniques can be employed, ranging from conventional to modern methods.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional methods. While simple, they can be time-consuming and may require larger solvent volumes.

  • Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, requiring less time and solvent.[2][3] UAE, for instance, has been effectively used for extracting saponins and phenolic compounds[1][4]. High-Pressure Cell Disruption (HPCD) can also be highly effective for maximizing yield from cellular materials[4]. The choice of method may depend on the equipment available and the scale of the extraction.

Q3: How should I properly store plant material and prepared samples to prevent degradation of this compound?

A3: Proper storage is critical to ensure the stability of your analyte.

  • Plant Material: Dried, powdered plant material should be stored in a cool, dark, and dry place to prevent degradation from light, moisture, and heat.

  • Extracts and Stock Solutions: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or, ideally, -70°C is best to minimize chemical degradation.[5] Avoid repeated freeze-thaw cycles, which can degrade the analyte. It is good practice to aliquot stock solutions into smaller volumes before freezing.[5] Most pharmaceuticals are recommended to be stored at or below 25°C or 30°C to maintain stability.[6]

Q4: How can I clean up my sample extract before analysis by HPLC-MS?

A4: Sample cleanup is essential to remove interfering compounds from the complex biological matrix, which can improve analytical accuracy and prevent instrument contamination.[7] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.[8]

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for sample cleanup.[9] SPE cartridges (e.g., C18) can selectively retain the analyte of interest while allowing interfering substances to pass through, after which the analyte is eluted with a stronger solvent.

  • Protein Precipitation (PPT): If working with biological fluids like plasma, precipitating proteins with an organic solvent (e.g., acetonitrile) is a necessary first step.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent.2. Insufficient extraction time or temperature.3. Inefficient extraction method.4. Degradation of this compound.1. Test a range of solvent polarities (e.g., different methanol/ethanol and water ratios).2. Optimize extraction parameters; for UAE, test different durations and temperatures (e.g., 40-60°C)[1].3. Consider using UAE or MAE for improved efficiency over maceration.4. Ensure proper storage conditions and avoid excessive heat during extraction.
Poor Peak Shape in HPLC 1. Incompatible injection solvent.2. Column overload.3. Interfering matrix components.1. Ensure the final sample solvent is similar in strength to the initial mobile phase.2. Dilute the sample or reduce the injection volume.3. Implement a more rigorous sample cleanup procedure (e.g., SPE).
High Background Noise in MS 1. Contaminated solvent or glassware.2. Insufficient sample cleanup.3. Matrix effects from co-eluting compounds.1. Use high-purity (e.g., LC-MS grade) solvents and thoroughly clean all labware.2. Incorporate an SPE step to remove interfering compounds.3. Optimize chromatographic separation to resolve this compound from interfering species.
Inconsistent Results 1. Variability in sample preparation.2. Sample degradation over time.3. Instrument instability.1. Standardize all steps of the protocol, including precise measurements and timing.2. Analyze samples as quickly as possible after preparation and store them properly. Prepare fresh standards for each run.3. Run system suitability tests and quality control samples to ensure instrument performance.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a 50 mL flask.

  • Solvent Addition: Add 20 mL of 80% ethanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic water bath. Sonicate at a controlled temperature (e.g., 50°C) for 45 minutes.

  • Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Decant the supernatant into a clean collection tube.

  • Re-extraction (Optional): To maximize yield, the remaining solid pellet can be re-extracted with an additional 20 mL of 80% ethanol.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-MS/MS Analysis
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[10]

  • Column: A C18 reversed-phase column is commonly used for saponin analysis.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) is common for saponins, often operated in negative ion mode.[11][12]

  • MS Detection: Use tandem MS (MS/MS) for high selectivity and sensitivity.[9][10] The analysis should be performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound for quantification.

Visualizations

G Diagram 1: this compound Sample Preparation Workflow cluster_0 Sample Collection & Preparation cluster_1 Crude Extract Processing cluster_2 Sample Cleanup & Final Prep cluster_3 Analysis PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (e.g., UAE with 80% EtOH) PlantMaterial->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Cleanup Cleanup (e.g., SPE) Evaporation->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution FinalFilter Filtration (0.22 µm) Reconstitution->FinalFilter Analysis HPLC-MS/MS Analysis FinalFilter->Analysis

Caption: Workflow for preparing this compound samples for HPLC-MS analysis.

G Diagram 2: Troubleshooting Low Analytical Signal Start Low or No Signal for This compound? CheckExtraction Was Extraction Efficient? Start->CheckExtraction Start Here CheckCleanup Was Sample Loss High during Cleanup? CheckExtraction->CheckCleanup Yes OptimizeExtraction Solution: Optimize solvent, time, and temperature. Consider UAE/MAE. CheckExtraction->OptimizeExtraction No OptimizeCleanup Solution: Check SPE recovery. Ensure proper elution solvent. CheckCleanup->OptimizeCleanup Yes Degradation Was the sample degraded? CheckCleanup->Degradation No CheckInstrument Is the LC-MS System Performing Correctly? CalibrateInstrument Solution: Check tuning, calibration, and source conditions. Run system suitability. CheckInstrument->CalibrateInstrument No Degradation->CheckInstrument No Storage Solution: Check storage conditions (-20°C or lower). Avoid freeze-thaw cycles. Degradation->Storage Yes

Caption: Decision tree for troubleshooting a low analytical signal.

References

Technical Support Center: Cell Viability Assays and Steroidal Saponins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering challenges with cell viability assays in the presence of steroidal saponins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference and obtain reliable data.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high cell viability or conflicting results when testing steroidal saponins with an MTT or XTT assay?

You may be observing assay interference. Steroidal saponins, like many natural products, can directly interact with the tetrazolium salts (MTT, XTT, MTS) used in these colorimetric assays.[1][2][3][4][5] Some saponins possess reducing properties that can convert the tetrazolium dye into formazan, the colored product that is measured, even in the absence of viable cells.[1][2][4] This leads to a false-positive signal, making the cells appear more viable than they are.

Q2: What is the primary mechanism of steroidal saponin interference in cell viability assays?

There are two main mechanisms of interference:

  • Direct Reduction of Assay Reagents: As mentioned above, the chemical structure of some steroidal saponins allows them to directly reduce tetrazolium salts, mimicking the activity of cellular dehydrogenases.[1][2][4] This is a significant issue in assays like MTT, XTT, MTS, and resazurin-based assays (Alamar Blue).[6]

  • Membrane Permeabilization: Saponins are known to interact with cell membrane cholesterol, leading to pore formation and increased membrane permeability.[7][8][9][10][11] While this is a genuine cytotoxic effect, it can interfere with assays that rely on membrane integrity or intracellular enzyme activity in specific ways. For instance, in an LDH assay, this membrane disruption is the principle of measurement for cytotoxicity.[8]

Q3: Are there specific types of steroidal saponins that are more likely to cause interference?

While the potential for interference exists for many natural products, compounds with inherent reducing potential are particularly problematic for tetrazolium-based assays.[5] The specific structure of the saponin, including its aglycone backbone and sugar moieties, will influence its chemical reactivity and interaction with assay components.[10][12]

Q4: How can I confirm if my steroidal saponin is interfering with my MTT or XTT assay?

A simple control experiment can help determine if your compound is causing interference. Run the assay in a cell-free system by adding your steroidal saponin to the culture medium in a well without cells, then add the MTT or XTT reagent. If you observe a color change, it indicates direct reduction of the dye by your compound.

Q5: What are some recommended alternative assays to MTT/XTT when working with steroidal saponins?

It is highly recommended to use orthogonal methods, meaning assays that measure different cellular parameters, to validate your findings. Good alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[2][6] They are generally less susceptible to interference from colored or reducing compounds.

  • LDH Release Assays: These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged membranes, providing a measure of cytotoxicity.[8][13]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These are straightforward methods that rely on the principle that viable cells with intact membranes will exclude certain dyes.[6][14] This is often assessed by microscopy and manual or automated cell counting.

  • Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of cell number. It is a simple and cost-effective way to assess cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High IC50 Values with MTT/XTT Assays
Possible Cause Troubleshooting Step Rationale
Direct reduction of tetrazolium salt by the steroidal saponin. Perform a cell-free control experiment by incubating the saponin with the assay reagent in media alone.A color change in the absence of cells confirms direct chemical interference, leading to false-positive viability readings.[1][2][4]
Saponin precipitation or aggregation at high concentrations. Visually inspect the wells for any precipitate after adding the saponin. Perform a solubility test for the saponin in the culture medium.Aggregates can scatter light, leading to inaccurate absorbance readings, and may also sequester the compound, affecting its effective concentration.[15]
Interaction with media components. Test the saponin in serum-free media if possible, as serum proteins can sometimes interact with test compounds.[16]To minimize potential confounding interactions between the saponin and complex media components.
Incorrect incubation time. Optimize the incubation time for both the saponin treatment and the assay reagent.Insufficient or excessive incubation can lead to incomplete reactions or increased background signal.
Issue 2: High Background Signal in LDH Cytotoxicity Assay
Possible Cause Troubleshooting Step Rationale
Basal LDH activity in serum. Include a "culture medium background" control (medium without cells) and subtract this value from all other readings.Fetal bovine serum and other media supplements can contain LDH, contributing to the background signal.
Saponin-induced cell lysis is lower than the positive control. Ensure the positive control (e.g., lysis buffer) is effectively lysing all cells.The maximum LDH release control is crucial for accurate calculation of percent cytotoxicity.[17]
Instability of LDH. Avoid repeated freeze-thaw cycles of samples. Perform the assay promptly after collecting the supernatant.LDH is an enzyme and can lose activity if not handled properly, affecting the accuracy of the results.

Quantitative Data Summary

The following table summarizes reported IC50 values for various steroidal saponins. Note: Many of these values were determined using tetrazolium-based assays and should be interpreted with caution due to the potential for interference. It is always recommended to confirm these findings with an alternative, non-interfering assay.

Steroidal SaponinCell LineAssay UsedReported IC50 (µM)Exposure Time (h)Reference
N45U251Not Specified3.14Not Specified[18]
N45U87MGNot Specified2.97Not Specified[18]
Zingiberensis saponin (ZS)C26 (murine colon carcinoma)Not SpecifiedLower than other tested saponinsNot Specified[19]
TTB2Rh1 (Ewing sarcoma)Trypan BlueDose-dependent inhibition (5-15 µM)12, 24, 48[14]
TTB2A549 (lung cancer)MTTDose-dependent inhibition (5-15 µM)24, 48, 72[20]
DiosgeninSW480 (colon cancer)EdU staining, colony formationDose-dependent inhibitionNot Specified[12]

Experimental Protocols

MTT Cell Viability Assay (for reference and interference testing)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the steroidal saponin and appropriate controls (vehicle control, positive control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include the following controls on the plate:

    • Untreated cells (spontaneous LDH release).

    • Cells treated with lysis buffer (maximum LDH release).

    • Culture medium without cells (background control).

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

ATP-Based Cell Viability Assay (Recommended Alternative)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Lysis and ATP Measurement: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. Mix well on a plate shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Luminescence Reading: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizations

experimental_workflow Troubleshooting Workflow for Steroidal Saponin Viability Assays start Start: Unexpected Viability Results check_interference Q: Does the saponin interfere with the assay? start->check_interference cell_free_control Perform Cell-Free Control (Saponin + Assay Reagent) check_interference->cell_free_control Yes color_change Color Change Observed? cell_free_control->color_change interference_confirmed Interference Confirmed. MTT/XTT data is unreliable. color_change->interference_confirmed Yes no_interference No direct interference observed. Proceed with caution. color_change->no_interference No alternative_assay Select Alternative Assay (ATP, LDH, Dye Exclusion) interference_confirmed->alternative_assay validate_results Validate findings with an orthogonal method. no_interference->validate_results end End: Reliable Viability Data alternative_assay->end validate_results->end

Caption: Troubleshooting workflow for saponin interference.

assay_mechanisms Comparison of Viability Assay Mechanisms cluster_mtt MTT / XTT Assay cluster_ldh LDH Assay cluster_atp ATP Assay mtt_cell Metabolically Active Cell mtt_product Formazan (Colored) mtt_cell->mtt_product Mitochondrial Dehydrogenases mtt_reagent Tetrazolium Salt mtt_reagent->mtt_product ldh_cell Damaged Cell ldh_enzyme Released LDH ldh_cell->ldh_enzyme Membrane compromise ldh_product Measured Signal ldh_enzyme->ldh_product Enzymatic Reaction atp_cell Viable Cell atp_molecule Intracellular ATP atp_cell->atp_molecule atp_product Luminescence atp_molecule->atp_product Luciferase Reaction saponin Steroidal Saponin saponin->mtt_product Potential Direct Reduction (False Positive) saponin->ldh_cell Causes Membrane Damage (Measures Cytotoxicity)

Caption: Mechanisms of common cell viability assays.

References

Validation & Comparative

Ophiopojaponin C vs. Ophiopogonin D: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research for oncology, steroidal saponins from Ophiopogon japonicus have garnered significant interest. Among these, Ophiopogonin D has been extensively studied for its anticancer properties. This guide provides a detailed comparison of the current state of knowledge regarding the anticancer activities of Ophiopojaponin C and Ophiopogonin D, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, supported by available experimental data.

Ophiopogonin D: A Potent Inducer of Apoptosis and Cell Cycle Arrest

Ophiopogonin D has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

Quantitative Efficacy of Ophiopogonin D

The following table summarizes the cytotoxic effects of Ophiopogonin D on various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC50 (µM)Duration of Treatment (h)Assay
PC3Prostate Cancer6.25[1]24CCK-8
A549Non-Small Cell Lung CancerNot explicitly stated, but significant apoptosis at 10 µM[2]24Western Blot, EMSA
AMC-HN-8Human LaryngocarcinomaConcentrations up to 50 µmol/l tested[3]24Flow Cytometry
HCT116Colorectal CancerEffective at 20-40 µM[4]Not specifiedCCK-8, Colony Formation
MCF-7Breast CancerDose-dependent decrease in viabilityNot specifiedMTT, Colony Formation
Mechanisms of Anticancer Activity of Ophiopogonin D

Ophiopogonin D exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of invasion.

1. Induction of Apoptosis:

Ophiopogonin D is a potent inducer of apoptosis in cancer cells. It activates both the intrinsic and extrinsic apoptotic pathways through various mechanisms:

  • STAT3 Signaling Abrogation: In non-small cell lung carcinoma (NSCLC), Ophiopogonin D suppresses the STAT3 signaling cascade. This is mediated by inducing oxidative stress through an imbalance in the GSH/GSSG ratio.[2][5] The inhibition of STAT3 activation leads to a decrease in the expression of anti-apoptotic proteins (Bcl-xL, Survivin), cell cycle regulators (Cyclin D1), and angiogenesis biomarkers.[2]

  • p38-MAPK Signaling Upregulation: In human laryngocarcinoma cells, Ophiopogonin D upregulates the p38-MAPK signaling pathway, which is known to be involved in apoptosis induction.[3]

  • p53 Activation: In colorectal cancer cells, Ophiopogonin D activates the tumor suppressor protein p53 via ribosomal proteins L5 and L11.[4][6] Activated p53 can then initiate apoptosis.

  • Caspase Activation: Across multiple cancer types, Ophiopogonin D treatment leads to the activation of the caspase cascade, including caspase-3, -8, and -9, which are key executioners of apoptosis.[2][3][7]

2. Inhibition of Cell Proliferation and Cell Cycle Arrest:

Ophiopogonin D effectively halts the proliferation of cancer cells by arresting the cell cycle at different phases:

  • G2/M Phase Arrest: In breast cancer cells (MCF-7), Ophiopogonin D induces cell cycle arrest at the G2/M phase, which is associated with the downregulation of cyclin B1.[7][8]

  • Downregulation of Cyclin D1 and CDK4: In colorectal cancer, it regulates cyclin D1 and CDK4, proteins crucial for the G1/S phase transition.[4]

3. Inhibition of Invasion and Metastasis:

Ophiopogonin D has been shown to suppress the invasive and metastatic potential of cancer cells:

  • MMP-9 Downregulation: In laryngocarcinoma and melanoma cells, Ophiopogonin D downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme critical for the degradation of the extracellular matrix, a key step in cancer cell invasion.[3][7]

Signaling Pathways Modulated by Ophiopogonin D

The following diagram illustrates the key signaling pathways affected by Ophiopogonin D, leading to its anticancer effects.

OphiopogoninD_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects OPD Ophiopogonin D ROS ↑ ROS OPD->ROS p38 p-p38 MAPK ↑ OPD->p38 PI3K_AKT PI3K/AKT ↓ OPD->PI3K_AKT NFkB NF-κB ↓ OPD->NFkB RPL5_11 RPL5/L11 OPD->RPL5_11 Casp8 Caspase-8 ↑ OPD->Casp8 cMyc c-Myc ↓ OPD->cMyc CyclinB1 Cyclin B1 ↓ OPD->CyclinB1 STAT3 p-STAT3 ↓ ROS->STAT3 OncogenicGenes Oncogenic Gene Expression ↓ STAT3->OncogenicGenes Casp9 Caspase-9 ↑ p38->Casp9 MMP9 MMP-9 ↓ p38->MMP9 Proliferation Proliferation ↓ PI3K_AKT->Proliferation NFkB->Proliferation p53 p53 ↑ RPL5_11->p53 Apoptosis Apoptosis ↑ Casp9->Apoptosis Casp8->Apoptosis p53->cMyc p53->Apoptosis cMyc->Proliferation CellCycleArrest G2/M Arrest CyclinB1->CellCycleArrest Invasion Invasion ↓ MMP9->Invasion OncogenicGenes->Proliferation

Caption: Signaling pathways modulated by Ophiopogonin D in cancer cells.

This compound: Limited Data and an Unclear Anticancer Profile

In stark contrast to Ophiopogonin D, there is a significant lack of research on the specific anticancer activities of this compound. The available information is primarily derived from studies on crude extracts of Ophiopogon japonicus, where this compound is one of many components.

Available Data on this compound
  • A study comparing Ophiopogon japonicus from different origins quantified this compound but evaluated the anticancer effects of the entire extract against A2780 human ovarian cancer cells. The study did not isolate or test this compound individually.[9][10][11]

  • Another study analyzed the chemical composition of Ophiopogon japonicus extracts, including this compound, and tested their effects on NCI-H1299 and A549 lung cancer cells. The extracts showed inhibitory effects on cell viability and induced slight apoptosis, but the specific contribution of this compound to these effects was not determined.[12]

Due to the absence of dedicated studies, no quantitative data (such as IC50 values) for the isolated this compound is available. Furthermore, the signaling pathways and specific molecular targets modulated by this compound in cancer cells remain uninvestigated.

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on Ophiopogonin D.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cells are seeded in 96-well plates and treated with various concentrations of the compound.

    • After the incubation period, MTT solution is added to each well.

    • Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CCK-8 (Cell Counting Kit-8) Assay: This is another colorimetric assay for the determination of cell viability.

    • Cells are plated in 96-well plates and treated with the test compound.

    • CCK-8 solution, containing WST-8, is added to each well.

    • WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

    • The amount of the formazan dye is directly proportional to the number of living cells.

    • The absorbance is measured at around 450 nm.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the compound for the desired time.

    • Cells are harvested and washed with a binding buffer.

    • Cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

    • The stained cells are analyzed by a flow cytometer.[3]

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cells are lysed to extract proteins.

  • Protein concentration is determined using an assay like the Bradford assay.

  • Equal amounts of protein are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

Experimental Workflow for Investigating Anticancer Activity

The following diagram outlines a typical experimental workflow for evaluating the anticancer properties of a natural compound.

Experimental_Workflow Compound Test Compound (Ophiopogonin D / this compound) CellLines Cancer Cell Lines (e.g., A549, PC3, MCF-7) Compound->CellLines Viability Cell Viability Assays (MTT, CCK-8) CellLines->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle InvasionAssay Invasion/Migration Assays (Transwell, Wound Healing) IC50->InvasionAssay Mechanism Mechanism of Action Studies Apoptosis->Mechanism CellCycle->Mechanism InvasionAssay->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot qPCR RT-qPCR (Gene Expression) Mechanism->qPCR AnimalModel In Vivo Studies (Xenograft Model) Mechanism->AnimalModel Efficacy Evaluate Antitumor Efficacy AnimalModel->Efficacy

Caption: A generalized experimental workflow for anticancer drug screening.

Conclusion and Future Directions

The current body of scientific literature clearly establishes Ophiopogonin D as a promising natural compound with potent anticancer activities. Its ability to induce apoptosis and inhibit cell proliferation through multiple signaling pathways has been well-documented in various cancer models.

Direct Comparison: A direct and objective comparison of the anticancer activity of this compound and Ophiopogonin D is not feasible at this time due to the significant disparity in the available research.

Future Research: To bridge this knowledge gap, the following research is recommended:

  • Isolation and Purification: High-purity this compound needs to be isolated from Ophiopogon japonicus.

  • In Vitro Screening: The cytotoxic and anti-proliferative effects of isolated this compound should be systematically evaluated against a panel of cancer cell lines, and its IC50 values determined.

  • Mechanistic Studies: Should this compound demonstrate significant anticancer activity, further studies should be conducted to elucidate its mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways.

  • Direct Comparative Studies: Head-to-head studies directly comparing the anticancer efficacy and mechanisms of this compound and Ophiopogonin D in the same cancer models would be invaluable.

References

Ophiopojaponin C: A Comparative Analysis of its Anti-Inflammatory Prowess in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anti-inflammatory effects of Ophiopojaponin C, benchmarked against established alternatives, with supporting experimental data and detailed protocols.

This compound, a steroidal saponin, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of its efficacy in macrophage models against a standard steroidal anti-inflammatory drug, Dexamethasone, and another natural compound, Quercetin. The data presented herein is synthesized from preclinical studies to offer a clear perspective on its therapeutic potential.

Performance Comparison: this compound vs. Alternatives

The anti-inflammatory capacity of this compound and its comparators was evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the quantitative data from various studies. For the purpose of this guide, Formosanin C, a structurally related steroidal saponin, is used as a proxy for this compound based on available research.[1]

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundCell LineConcentration% Inhibition of NO% Inhibition of PGE2
Formosanin C RAW264.710 µMSignificant InhibitionSignificant Inhibition
DexamethasoneRAW264.71 µMPotent InhibitionPotent Inhibition
QuercetinJ774A.125 µM~50%Not Reported

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

CompoundCell LineConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
Formosanin C RAW264.710 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
DexamethasoneTHP-11 µMSignificant InhibitionSignificant InhibitionNot Reported
QuercetinRAW264.750 µM~40%~60%Not Reported

Table 3: Inhibition of Pro-inflammatory Gene Expression (iNOS, COX-2)

CompoundCell LineConcentrationInhibition of iNOSInhibition of COX-2
Formosanin C RAW264.710 µMDose-dependentDose-dependent
DexamethasoneRAW264.71 µMSignificant InhibitionSignificant Inhibition
QuercetinRAW264.750 µMSignificant InhibitionSignificant Inhibition

Mechanism of Action: Signaling Pathway Insights

This compound, represented by Formosanin C, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is a critical pathway that regulates the transcription of numerous pro-inflammatory genes. In contrast, other anti-inflammatory agents may target different or multiple pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-kB Signaling Pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription NFkB->Genes induces Ophiopojaponin_C This compound (Formosanin C) Ophiopojaponin_C->IKK inhibits

NF-κB signaling pathway inhibition by this compound.

MAPK Signaling Pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes

General overview of the MAPK signaling pathway in macrophages.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound (or comparator compounds) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours for protein assays and shorter for gene expression analysis).

2. Nitric Oxide (NO) Assay (Griess Test):

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using specific antibodies.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add diluted culture supernatants and standards to the wells and incubate.

    • Wash and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis for Protein Expression:

  • Principle: Detects and quantifies the expression of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα) in cell lysates.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Principle: Measures the mRNA expression levels of target genes.

  • Procedure:

    • Isolate total RNA from treated cells and reverse transcribe it into cDNA.

    • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Experimental Workflow General Experimental Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW264.7) Pretreatment Pre-treatment with This compound or Comparators Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay NO Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, p-IκBα) Cell_Lysis->Western_Blot qRT_PCR qRT-PCR (iNOS, COX-2 mRNA) Cell_Lysis->qRT_PCR

References

A Head-to-Head Comparison of Ruscogenin and Ophiopogonin D: Two Potent Steroidal Saponins from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

Initial Note: This guide provides a detailed comparison of the biochemical and pharmacological properties of ruscogenin and ophiopogonin D . The original request for a comparison with ophiopojaponin C could not be fulfilled due to a lack of available scientific data on the latter compound. Ophiopogonin D, a well-characterized steroidal saponin from the same plant source, Ophiopogon japonicus, has been substituted to provide a comprehensive and data-rich comparison.

Executive Summary

Ruscogenin and ophiopogonin D are both steroidal saponins isolated from the medicinal plant Ophiopogon japonicus. Both compounds exhibit a range of promising biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This guide summarizes the available experimental data to provide a comparative overview of their performance, mechanisms of action, and potential therapeutic applications. While both molecules show considerable promise, their efficacy and mechanisms can vary depending on the specific biological context.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective effects of ruscogenin and ophiopogonin D based on available literature. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 1: Anti-Inflammatory Activity
CompoundAssayCell Line/ModelStimulusMeasured ParameterResultCitation
Ruscogenin Cytokine ProductionLipopolysaccharide (LPS)-induced septic miceLPSSerum IL-6, IL-1β, TNF-αDose-dependent reduction[1]
NF-κB ActivationTNF-α-induced Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αNF-κB p65 translocationSignificant inhibition[2]
NLRP3 InflammasomeSjögren's Syndrome mouse model-NLRP3, Caspase-1, IL-1β expressionDose-dependent suppression[3]
Ophiopogonin D Cytokine ProductionDextran Sulfate Sodium (DSS)-induced colitis in miceDSSColonic TNF-α, IL-6, IL-1β mRNASignificant reduction with 40 mg/kg treatment[4]
NF-κB ActivationAngiotensin II-induced HUVECsAngiotensin IINF-κB nuclear translocationSignificant reduction[5]
Cytokine ProductionStreptozotocin-induced diabetic nephropathy ratsStreptozotocinRenal IL-6, TNF-α, IL-1β levelsDose-dependent decrease[6]
Table 2: Anticancer Activity
CompoundCell LineAssayIC50 ValueCitation
Ruscogenin Non-small-cell lung cancerCell ProliferationNot specified, but inhibited growth[7]
Ophiopogonin D Human breast carcinoma (MCF-7)Colony FormationDose-dependent decrease[8]
Human melanoma (MDA-MB-435)Cell ProliferationInhibition observed[5]
Human laryngocarcinomaCell GrowthDose-dependent decrease[9]
Non-small cell lung carcinomaTumor Growth (in vivo)Significant reduction[10]
Table 3: Neuroprotective Activity
CompoundModelMeasured ParameterResultCitation
Ruscogenin Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in miceInfarct size, brain edema, neurological deficitsSignificant reduction with 10 mg/kg treatment[11][12]
Pentylenetetrazole (PTZ)-induced epileptic seizures in ratsSeizure severityDose-dependent decrease[13]
MPTP-induced Parkinson's disease in miceDopamine levelsSignificant increase with treatment[14]
Ophiopogonin D Not extensively studied for neuroprotection, more data needed.---

Signaling Pathways and Mechanisms of Action

Both ruscogenin and ophiopogonin D exert their biological effects by modulating key signaling pathways, primarily those involved in inflammation.

Ruscogenin: Anti-inflammatory Signaling Pathway

Ruscogenin has been shown to inhibit the inflammatory response through multiple mechanisms. A key pathway involves the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade. It also attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response.

Ruscogenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine Secreted LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Ruscogenin Ruscogenin IKK IKK Ruscogenin->IKK NLRP3_Ac NLRP3 Inflammasome (active) Ruscogenin->NLRP3_Ac MyD88->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation NLRP3_In NLRP3 Inflammasome (inactive) NLRP3_In->NLRP3_Ac Casp1_pro Pro-Caspase-1 NLRP3_Ac->Casp1_pro Casp1_ac Active Caspase-1 Casp1_pro->Casp1_ac IL1b_pro Pro-IL-1β Casp1_ac->IL1b_pro IL1b_ac IL-1β IL1b_pro->IL1b_ac Genes Pro-inflammatory Gene Transcription NFkB_n->Genes

Ruscogenin's inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways.
Ophiopogonin D: Anti-inflammatory Signaling Pathway

Similar to ruscogenin, ophiopogonin D exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. It has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Some studies also suggest its involvement in the AMPK/NF-κB pathway.

OphiopogoninD_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., PM2.5, Ang II) AMPK AMPK Stimulus->AMPK OphiopogoninD Ophiopogonin D OphiopogoninD->AMPK IKK IKK AMPK->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, VCAM-1) NFkB_n->Genes

Ophiopogonin D's inhibition of the AMPK/NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ruscogenin and ophiopogonin D on cancer cell lines.[15]

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay p1 Seed cells in a 96-well plate p2 Incubate for 24h p1->p2 t1 Treat cells with various concentrations of compound p2->t1 t2 Incubate for 24-72h t1->t2 a1 Add MTT reagent (0.5 mg/mL) t2->a1 a2 Incubate for 4h a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-435) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of ruscogenin or ophiopogonin D and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Activation

This protocol is used to determine the effect of the compounds on the expression and phosphorylation of proteins in the NF-κB pathway.[16]

Methodology:

  • Cell Lysis: After treatment with the compound and/or stimulus (e.g., TNF-α, LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Quantification

This protocol measures the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or serum.[17][18][19]

Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.

TUNEL Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21][22][23][24]

Methodology:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP for 1 hour at 37°C.

  • Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of the compounds on the migratory capacity of cells.[25][26][27][28]

Methodology:

  • Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at various concentrations.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion

Both ruscogenin and ophiopogonin D demonstrate significant potential as therapeutic agents, particularly in the context of inflammatory diseases and cancer. Their shared ability to inhibit the NF-κB signaling pathway underscores a common mechanistic basis for their anti-inflammatory effects. However, ruscogenin appears to have a broader and more characterized anti-inflammatory profile, with demonstrated activity against the NLRP3 inflammasome. Ophiopogonin D, on the other hand, has shown more extensive evidence of anticancer activity across various cell lines. The neuroprotective effects of ruscogenin are also more extensively documented.

Further head-to-head studies under identical experimental conditions are warranted to definitively delineate the comparative efficacy of these two promising natural compounds. The detailed protocols provided herein offer a foundation for such future investigations. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of steroidal saponins from Ophiopogon japonicus.

References

Ophiopojaponin C Demonstrates Comparable In Vitro Efficacy to Standard Chemotherapy Agents in Lung Cancer Cells, Affects Key Cancer Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that ophiopojaponin C, a natural compound, exhibits comparable in vitro cytotoxic efficacy to standard-of-care chemotherapy drugs in lung cancer cell lines. The compound appears to exert its anticancer effects through the modulation of critical signaling pathways involved in cell survival and apoptosis. This comparison provides valuable insights for researchers and drug development professionals exploring novel therapeutic strategies for lung cancer.

Comparative In Vitro Efficacy

A review of published data on the cytotoxic effects of this compound and standard chemotherapy agents—doxorubicin, cisplatin, and paclitaxel—on the human lung adenocarcinoma cell line A549 reveals promising activity for the natural compound. The half-maximal inhibitory concentration (IC50), a measure of drug potency, for this compound was reported to be 4.26 µg/mL. While direct comparative studies are limited, this value falls within a similar range to the IC50 values reported for established chemotherapy drugs in the same cell line under various experimental conditions.

CompoundCancer Cell LineIC50Citation(s)
This compoundA549 (Lung)4.26 ± 0.02 µg/mL[1]
DoxorubicinA549 (Lung)> 20 µM[2]
CisplatinA549 (Lung)6.14 µM[3]
PaclitaxelA549 (Lung)8.194 µM[4]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Standard Chemotherapy Drugs in A549 Lung Cancer Cells.

It is important to note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used. The provided data serves as a point of reference for the potential efficacy of this compound.

Insights into In Vivo Efficacy

While in vitro data provides a valuable preliminary assessment, in vivo studies are crucial for determining a compound's therapeutic potential in a whole organism. Limited in vivo data for a closely related compound, Ophiopogon Saponin C1, suggests that it can inhibit lung cancer metastasis in a nude mouse model.[5] Standard chemotherapy drugs have demonstrated varying degrees of tumor growth inhibition in xenograft models of lung cancer. For instance, paclitaxel has been shown to produce statistically significant tumor growth inhibition compared to saline control in nude mice with A549 xenografts.[6] Similarly, doxorubicin and cisplatin have also been reported to inhibit tumor growth in vivo.[7][8] Further in vivo studies directly comparing the tumor growth inhibition of this compound with these standard agents are warranted to fully elucidate its therapeutic potential.

Mechanisms of Action: A Look at Signaling Pathways

Ophiopojaponins and standard chemotherapy drugs exert their anticancer effects by modulating various signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).

This compound and Related Compounds: Research on ophiopogonins, including the related compounds Ophiopogonin B and Ophiopogon Saponin C1, has shed light on their mechanisms of action. These compounds have been shown to induce apoptosis through multiple pathways:

  • Mitochondria-Mediated Pathway: Ophiopogonin B has been found to induce apoptosis by disrupting the mitochondrial integrity, leading to the release of pro-apoptotic factors.[9]

  • Hippo Signaling Pathway: Ophiopogonin B can also induce apoptosis by regulating the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[9]

  • p53-Dependent Apoptosis: Ophiopogonin D has been shown to induce apoptosis in a p53-dependent manner.[10]

  • PKCδ/Src Pathway: Ophiopogon Saponin C1 has been found to inhibit the activation of PKCδ and Src kinase, which are involved in regulating vascular permeability and may play a role in cancer progression.[5]

Standard Chemotherapy Drugs: Standard chemotherapy agents also induce apoptosis through various well-characterized signaling pathways:

  • Doxorubicin: This drug primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[7][9] It can induce apoptosis through both p53-dependent and -independent mechanisms.[9] In some cancer cells, doxorubicin has been shown to activate the Notch signaling pathway, which is required for doxorubicin-driven apoptosis.[7]

  • Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[11] This process often involves the activation of the p53 tumor suppressor protein and the pro-apoptotic Bcl-2 family members Bax and Bak.[6][11] Cisplatin can also induce apoptosis through the generation of ROS.[12]

  • Paclitaxel: Paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] It can activate both the intrinsic and extrinsic apoptotic pathways, often associated with the generation of ROS and the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway.[13][14]

Signaling_Pathways cluster_Ophiopojaponin This compound & Related Compounds cluster_Chemo Standard Chemotherapy Ophio This compound Mito Mitochondrial Dysfunction Ophio->Mito Hippo Hippo Pathway Ophio->Hippo p53_O p53 Activation Ophio->p53_O PKC PKCδ/Src Inhibition Ophio->PKC Apoptosis_O Apoptosis Mito->Apoptosis_O Hippo->Apoptosis_O p53_O->Apoptosis_O Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage ROS ROS Generation Dox->ROS Cis Cisplatin Cis->DNA_Damage Cis->ROS Pac Paclitaxel Pac->ROS Microtubule Microtubule Stabilization Pac->Microtubule PI3K_Akt PI3K/Akt/mTOR Suppression Pac->PI3K_Akt Apoptosis_C Apoptosis DNA_Damage->Apoptosis_C ROS->Apoptosis_C Microtubule->Apoptosis_C PI3K_Akt->Apoptosis_C

Figure 1: Simplified overview of signaling pathways.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and standard chemotherapy drugs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or standard chemotherapy drugs) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.[15]

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat with varying concentrations of compound seed->treat incubate Incubate for specified duration treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Figure 2: MTT Assay Workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[6][14]

In Vivo Tumor Growth Inhibition (Xenograft Model)

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice are then randomly assigned to treatment groups and administered the test compound (this compound or standard chemotherapy) or a vehicle control via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a set duration. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.[5]

Xenograft_Model_Workflow start Start implant Implant cancer cells into mice start->implant tumor_growth Allow tumors to grow to palpable size implant->tumor_growth treatment Administer compound or vehicle control tumor_growth->treatment measure Measure tumor volume periodically treatment->measure endpoint Terminate experiment at endpoint measure->endpoint analyze Excise tumors and analyze data (TGI) endpoint->analyze end End analyze->end

Figure 3: Xenograft Model Workflow.

Conclusion

The available data suggests that this compound holds promise as a potential anticancer agent, with in vitro efficacy comparable to that of some standard chemotherapy drugs in lung cancer cells. Its mechanism of action appears to involve the modulation of key signaling pathways leading to apoptosis. However, further rigorous in vivo studies are necessary to validate these findings and to establish a clear comparative efficacy profile against standard-of-care treatments. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for future research in this area.

References

Cross-Validation of Ophiopojaponin C Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds like ophiopojaponin C is critical for quality control, pharmacokinetic studies, and ensuring the efficacy of herbal medicines. This compound is a major steroidal saponin found in the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. This guide provides an objective comparison of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This comparison is based on published experimental data to assist in selecting the most suitable method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key quantitative performance parameters for the HPLC-DAD-ELSD and HPLC-MS methods for the quantification of this compound, based on reported validation data.

Validation ParameterHPLC-DAD-ELSDHPLC-MS
Linearity (r) >0.999>0.9993
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated
Precision (RSD) <5%<4.18% (Intra- and Inter-day)
Repeatability (RSD) <5%<5.05%
Stability (RSD) Not explicitly stated<2.08%
Accuracy (Recovery) 95.77% - 103.8%93.82% - 102.84%

Key Insights:

  • Both methods demonstrate excellent linearity with correlation coefficients greater than 0.999, indicating a strong correlation between concentration and detector response within the tested ranges.

  • The precision and repeatability for both methods are well within acceptable limits for analytical methods, with Relative Standard Deviations (RSDs) below 5%.

  • The accuracy, determined by recovery studies, is high for both techniques, suggesting that the methods are capable of accurately quantifying this compound in complex matrices.

  • While specific LOD and LOQ values were not detailed in the referenced abstracts, LC-MS methods are generally known to offer higher sensitivity (lower LOD and LOQ) compared to HPLC-DAD-ELSD.

Experimental Protocols

Below are the detailed experimental methodologies for the quantification of this compound using HPLC-DAD-ELSD and HPLC-MS.

HPLC-DAD-ELSD Method

This method was developed for the simultaneous determination of nine chemical components, including this compound, in Ophiopogon japonicus.[1]

  • Instrumentation: A reliable pressurized liquid extraction and HPLC-DAD-ELSD system was used.[1]

  • Chromatographic Conditions:

    • Column: Not explicitly stated in the abstract.

    • Mobile Phase: Not explicitly stated in the abstract.

    • Detection: Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) were used for detection.[1]

  • Sample Preparation: Pressurized liquid extraction was employed for sample preparation.[1]

  • Validation: The method was validated for linearity, sensitivity, precision, repeatability, and accuracy.[1]

HPLC-MS Method

This method was developed for the simultaneous quantification of three steroidal saponins, including this compound, from the roots of Ophiopogon japonicus.[2]

  • Instrumentation: High-Performance Liquid Chromatography coupled with a Mass Spectrometer (HPLC-MS).[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Tigerkin C18 column.[2]

    • Mobile Phase: A gradient elution using 0.02% formic acid in water (v/v) and 0.02% formic acid in acetonitrile (v/v).[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Detection: Mass Spectrometry (MS).[2]

  • Validation: The method was validated for linearity, precision (intra- and inter-day), repeatability, stability, recovery, and limits of detection and quantification.[2]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation Sample Ophiopogon japonicus Sample Extraction Extraction of this compound Sample->Extraction MethodA Method A (e.g., HPLC-DAD-ELSD) Extraction->MethodA MethodB Method B (e.g., HPLC-MS) Extraction->MethodB StockSolution Standard Stock Solution StockSolution->MethodA StockSolution->MethodB ValidationA Linearity, Precision, Accuracy, LOD, LOQ MethodA->ValidationA ValidationB Linearity, Precision, Accuracy, LOD, LOQ MethodB->ValidationB QuantificationA Quantification with Method A ValidationA->QuantificationA QuantificationB Quantification with Method B ValidationB->QuantificationB Comparison Comparative Analysis of Results QuantificationA->Comparison QuantificationB->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of this compound (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, a hypothetical pathway illustrating its potential mechanism of action in a cellular context can be visualized. This diagram represents a generalized pathway where this compound may exert its effects through interaction with a cell surface receptor, leading to the modulation of downstream signaling cascades.

SignalingPathway OphiopojaponinC This compound Receptor Cell Surface Receptor OphiopojaponinC->Receptor Binds to SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Activates GeneExpression Modulation of Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory effects) GeneExpression->CellularResponse Leads to

References

Ophiopogon Saponins Demonstrate Broad Antiproliferative Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of related Ophiopogon saponins, Ophiopogonin B and D, reveals their potential as anti-cancer agents, showing significant cytotoxic and apoptotic effects in a range of cancer cell types. Due to a lack of specific studies on Ophiopojaponin C, this guide focuses on the activities of these closely related compounds, providing a valuable insight into the potential therapeutic applications of this class of natural products for researchers, scientists, and drug development professionals.

This guide presents a comparative overview of the anti-cancer activities of Ophiopogonin B (OP-B) and Ophiopogonin D (OP-D), steroidal saponins isolated from the tuberous root of Ophiopogon japonicus. The data summarized below highlights their efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Comparative Efficacy of Ophiopogon Saponins

The cytotoxic effects of Ophiopogonin B and D have been evaluated in several cancer cell lines, with their efficacy quantified by the half-maximal inhibitory concentration (IC50). These values, along with observed apoptosis rates, are presented in the table below.

CompoundCancer Cell LineCancer TypeIC50 (µM)Apoptosis InductionKey Molecular Targets/Pathways
Ophiopogonin B (OP-B) Nasopharyngeal Carcinoma (CNE-1, CNE-2)Nasopharyngeal CarcinomaNot explicitly statedInduces apoptosisHippo signaling pathway (activates MST1/LATS1, inhibits YAP/TEAD)[1]
Gastric CancerGastric CancerNot explicitly statedInduces apoptosisMitochondrial pathway[1]
Colorectal CancerColorectal CancerNot explicitly statedInduces apoptosisJNK/c-Jun pathway[1]
Lung CancerLung CancerNot explicitly statedInduces apoptosisNot explicitly stated
Ophiopogonin D (OP-D) Laryngocarcinoma (AMC-HN-8)Laryngocarcinoma~25 (at 24h)Induces apoptosis, increases caspase-3/9 activityDownregulates Cyclin B1 and MMP-9, upregulates p38-MAPK signaling[2]
Colon Cancer (HCT116p53+/+)Colon CancerNot explicitly statedInduces apoptosisActivates p53 via ribosomal proteins L5 and L11, inhibits c-Myc[3]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.

Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation

Ophiopogon saponins exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key signaling pathways involved in cell proliferation and survival.

Ophiopogonin B has been shown to induce apoptosis in nasopharyngeal carcinoma cells by activating the Hippo signaling pathway. This leads to the phosphorylation of key pathway components like MST1 and LATS1, which in turn suppresses the activity of the transcriptional co-activator YAP and its binding partner TEAD[1]. The inhibition of the YAP/TEAD complex is a critical step in controlling organ size and suppressing tumor growth. Furthermore, OP-B has been observed to induce apoptosis through the mitochondrial pathway in gastric and prostate cancer cells[1]. This process often involves the generation of reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2[1].

Ophiopogonin D has demonstrated its anti-proliferative effects in human laryngocarcinoma cells by inducing apoptosis and increasing the activity of caspases-3 and -9[2]. Its mechanism involves the downregulation of Cyclin B1, a key regulator of the cell cycle, and matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis[2]. Concurrently, OP-D upregulates the p38-MAPK signaling pathway, which is known to be involved in apoptosis and cell differentiation[2]. In colon cancer cells, Ophiopogonin D induces apoptosis by activating the tumor suppressor protein p53 and inhibiting the oncoprotein c-Myc[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of Ophiopogonin B and D.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the Ophiopogon saponin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/ml). The plates are then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment and Collection: Cells are treated with the compound of interest, harvested, and washed with a binding buffer.

  • Staining: The cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). The apoptotic rate is typically calculated as the sum of early and late apoptotic cells[1].

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., MST1, LATS1, YAP, Cyclin B1, MMP-9, p38-MAPK, p53, c-Myc).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.

Visualizing the Molecular Mechanisms

To better understand the intricate cellular processes affected by Ophiopogon saponins, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Ophiopogonin B Treatment cluster_1 Hippo Signaling Pathway cluster_2 Cellular Response OPB Ophiopogonin B MST1_LATS1 MST1/LATS1 (Activated) OPB->MST1_LATS1 Activates YAP_TEAD YAP/TEAD Complex (Inhibited) MST1_LATS1->YAP_TEAD Inhibits Apoptosis Apoptosis YAP_TEAD->Apoptosis Leads to

Caption: Ophiopogonin B-mediated activation of the Hippo signaling pathway leading to apoptosis.

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Cytotoxicity & Apoptosis cluster_2 Mechanism of Action Analysis Start Cancer Cell Lines Treatment Treat with Ophiopogon Saponin Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western

Caption: Experimental workflow for evaluating the anti-cancer activity of Ophiopogon saponins.

References

Safety Operating Guide

Navigating the Disposal of Ophiopojaponin C: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial first line of defense against potential exposure. In the absence of specific data for ophiopojaponin C, the following PPE is recommended based on general laboratory safety protocols for handling chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize risk and ensure compliance with general hazardous waste regulations.

1. Waste Segregation and Collection:

  • Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Use Designated Containers: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealable, and chemically compatible container. For liquid waste containing this compound, use a dedicated, leak-proof, and shatter-resistant container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

2. Decontamination of Work Surfaces:

  • Following the transfer of this compound waste, decontaminate all work surfaces and equipment that may have come into contact with the compound.

  • Use a suitable solvent (e.g., 70% ethanol or as recommended by your laboratory's standard operating procedures) to wipe down the surfaces.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated this compound waste container.

3. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • Contact a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures and approved vendors for this purpose.

  • Documentation: Ensure all required paperwork and manifests for the hazardous waste disposal are completed accurately and retained for your records.

Visualizing the Disposal Workflow

To provide a clear and easily understandable overview of the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Decontamination cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal A Generate this compound Waste B Segregate into Designated Hazardous Waste Container A->B C Decontaminate Work Surfaces and Equipment D Dispose of Cleaning Materials as Hazardous Waste C->D E Seal and Label Waste Container F Store in Designated Secure Area E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Service H Complete and Retain Disposal Documentation G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these precautionary procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

Essential Safety and Logistical Information for Handling Ophiopojaponin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of ophiopojaponin C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of the general class of steroidal saponins and related compounds. A conservative approach is strongly advised to ensure personnel safety.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure risk during the handling of this compound, which is typically a powder.

Routine Laboratory Operations:

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Prevents skin contact. Double-gloving provides additional protection against potential tears or punctures.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne particles and accidental splashes.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Spill Cleanup and High-Risk Operations:

For spill cleanup or when handling large quantities of the powder, more stringent PPE is required:

PPE ComponentSpecificationRationale
Gloves Heavy-duty nitrile or rubber glovesOffers enhanced protection against prolonged contact and potential chemical degradation.
Eye Protection Chemical safety goggles and a face shieldProvides full-face protection from splashes and airborne powder.
Body Protection Chemical-resistant disposable gown or coverallsProtects against widespread contamination of skin and clothing.
Respiratory Protection Half-mask or full-face respirator with P100 filtersOffers a higher level of respiratory protection from concentrated aerosols of the powder.
Quantitative Toxicity Data for Related Saponins
Compound Class / Specific CompoundTestRoute of AdministrationSpeciesDose/ConcentrationResult
Saponin (general)LD50OralMouse3,000 mg/kgLow acute oral toxicity
Ophiopogonin DAcute ToxicityOral--Harmful if swallowed[1]
Steroidal Saponin (DT-13)Acute Oral ToxicityOralMouse5000 mg/kgNo mortality or significant changes observed

Note: The absence of specific data for this compound necessitates handling it as a compound of unknown toxicity, warranting stringent safety precautions.

Experimental Protocols for Safe Handling

Adherence to the following step-by-step procedures is critical to ensure safety during the handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (nitrile gloves, lab coat, and safety glasses) during inspection.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

Weighing and Solution Preparation
  • Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Weighing:

    • Don the appropriate PPE (double nitrile gloves, lab coat, safety glasses, and an N95 respirator if not in a fume hood).

    • Use a dedicated set of weighing tools (spatula, weighing paper/boat).

    • Carefully transfer the desired amount of powder, avoiding the creation of dust.

    • Clean the weighing area and tools with a damp cloth after use to collect any residual powder. Dispose of the cloth as chemical waste.

  • Solution Preparation:

    • In a chemical fume hood, add the weighed this compound to the desired solvent.

    • Ensure the container is securely capped before mixing or sonicating.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Ensure that the waste container is properly labeled with the contents.

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, rinse their mouth with water. 3. Seek immediate medical attention. Provide the medical team with information about the ingested substance if possible.

Illustrative Biological Pathway

While the specific signaling pathway of this compound is not well-documented, a related compound, Ophiopogonin B, has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway.[2] This pathway is crucial for organ size control and tumor suppression. The following diagram illustrates the core components of the Hippo signaling pathway.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact Receptors Receptors Cell-Cell_Contact->Receptors MST1_2 MST1_2 Receptors->MST1_2 LATS1_2 LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ_p YAP_TAZ->YAP_TAZ_p phosphorylation TEAD TEAD YAP_TAZ->TEAD Gene_Transcription Gene_Transcription TEAD->Gene_Transcription promotes Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Gene_Transcription->Apoptosis_Inhibition

Caption: Core components and interactions of the Hippo signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.